2,4,6-Tribromo-3-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tribromo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZWLNXOMHHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478333 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-72-8 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Imperative of Spectroscopic Precision in Drug Development
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,4,6-Tribromo-3-nitroaniline
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of chemical entities is paramount. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for determining molecular structure in solution. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, a highly substituted aromatic compound. Our objective is not merely to present data, but to delve into the causal relationships between molecular architecture and spectral output, offering field-proven insights for professionals in the pharmaceutical and chemical research sectors.
Molecular Structure and Symmetry: The Foundation of Spectral Prediction
The predictive power of NMR spectroscopy begins with a thorough analysis of the molecule's structure and inherent symmetry. The this compound molecule presents a fascinating case of a heavily substituted benzene ring, which dictates the number and nature of observable NMR signals.
-
Structure: The molecule consists of an aniline core, substituted with three bromine atoms at positions 2, 4, and 6, and a nitro group at position 3.
-
Symmetry Analysis: The substitution pattern C₆HBr₃NO₂NH₂ removes all planes of symmetry. Consequently, every carbon atom in the benzene ring is chemically unique. Similarly, the sole remaining aromatic proton (at C-5) and the two protons of the amino group (-NH₂) represent distinct chemical environments.
This lack of symmetry is the first critical insight: we anticipate six unique signals in the ¹³C NMR spectrum and two primary signals in the ¹H NMR spectrum (one for the aromatic region and one for the amine protons).
Caption: Molecular Structure of this compound.
¹H NMR Spectral Analysis: Decoding Proton Environments
The ¹H NMR spectrum provides a direct map of the proton environments within a molecule. For this compound, the spectrum is deceptively simple, yet rich with information derived from the powerful electronic effects of its substituents.
Causality of Chemical Shifts in Substituted Aromatics
Proton chemical shifts in aromatic systems are governed by the electron density around them.[1][2]
-
Electron-Donating Groups (EDG): The amino (-NH₂) group is a strong EDG, increasing electron density at the ortho and para positions, causing an upfield shift (shielding) of protons at these locations.
-
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group is a potent EWG, drastically reducing electron density, particularly at the ortho and para positions. This deshielding effect results in a significant downfield chemical shift. Bromine atoms (-Br) are also EWGs through induction, contributing to a downfield shift.
Predicted ¹H NMR Spectrum
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic H-5 | ~8.0 - 8.5 | Singlet (s) | 1H | This proton is flanked by two bromine atoms and is meta to the strongly withdrawing nitro group. These combined deshielding effects result in a significant downfield shift. It appears as a singlet due to the absence of adjacent protons for coupling. |
| Amine -NH₂ | Variable (4.5 - 6.0) | Singlet (s), broad | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3] In a non-polar solvent like CDCl₃, it may appear further upfield, while in a hydrogen-bond accepting solvent like DMSO-d₆, it will be further downfield and broader. |
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. As established, all six aromatic carbons of this compound are unique and will produce six distinct signals. Aromatic carbons typically resonate in the 120-170 ppm range.[4][5]
Influence of Substituents on Carbon Chemical Shifts
The electronic effects of the substituents directly impact the chemical shifts of the carbons to which they are attached (ipso-carbons) and adjacent carbons.
-
-NH₂ Group: This EDG shields the ipso-carbon (C-1), shifting it upfield.
-
-NO₂ Group: This strong EWG significantly deshields the ipso-carbon (C-3), shifting it far downfield.[6]
-
-Br Atoms: Halogens have a more complex effect. While electronegative, their primary impact is to shift the ipso-carbons (C-2, C-4, C-6) downfield, though typically not as dramatically as a nitro group.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted δ (ppm) Range | Rationale |
| C-1 (-NH₂) | 140 - 150 | Attached to the electron-donating amino group, but also adjacent to two bromine-substituted carbons, leading to a complex net effect, but generally downfield due to the overall electron-poor nature of the ring. |
| C-3 (-NO₂) | 145 - 155 | The ipso-carbon of the strongly electron-withdrawing nitro group will be significantly deshielded and shifted downfield. |
| C-5 (-H) | 125 - 135 | This is the only carbon bonded to a hydrogen. Its chemical shift is influenced by all surrounding groups. |
| C-2, C-4, C-6 (-Br) | 105 - 120 | Carbons attached to bromine are typically found in this region. While distinct due to their unique positions relative to the -NH₂ and -NO₂ groups, they will likely resonate in a similar range. |
Experimental Protocol: A Self-Validating System for High-Quality Data
The integrity of NMR data is inextricably linked to the quality of the sample preparation and data acquisition.[7] The following protocol is designed to be a self-validating system, minimizing artifacts and ensuring reproducible, high-resolution spectra.
Step 1: Sample Preparation
-
Solvent Selection: Due to the polar nature and crystallinity of many substituted anilines, deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. Deuterated chloroform (CDCl₃) can also be used if solubility is sufficient. The choice of solvent can influence chemical shifts, particularly for labile protons like those of the -NH₂ group.[8]
-
Purity and Drying: Ensure the this compound sample is of high purity and thoroughly dry. Water is a common impurity and its signal can obscure parts of the spectrum.
-
Concentration:
-
Filtration: After dissolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that could degrade the magnetic field homogeneity, leading to poor spectral resolution.
Step 2: NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended to ensure full relaxation of all carbons, including quaternary carbons.[11]
-
Workflow and Data Interpretation Logic
The process from sample to final structure confirmation follows a logical and systematic workflow. This ensures that all variables are controlled and the resulting data is robust and defensible.
Caption: Experimental Workflow for NMR-based Structural Elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound serve as an excellent case study in the structural elucidation of complex aromatic molecules. By understanding the fundamental principles of chemical shifts and the electronic influence of various substituents, researchers can confidently predict and interpret the resulting spectra. The presented protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality, reliable data, which is the cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
- Brainly. (2020). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product.
- ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...
- The Royal Society of Chemistry. (2016). Supporting Information for Green Process Development for the Preparation of 2, 6-Dibromo-4- nitroaniline.
- ChemicalBook. 2,4,6-Tribromoaniline(147-82-0) ¹³C NMR spectrum.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Journal of the American Chemical Society. The Absorption Spectra of Some Para Substituted Aniline Derivatives.
- PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives.
- University of Colorado Boulder. Aromatics - Organic Chemistry.
- University of Bristol. NMR Sample Preparation.
- Bruker. NMR Sample Preparation.
- Royal Society Publishing. Vibrational band intensities in substituted anilines.
- Biosynth. This compound | 62406-72-8.
- ResearchGate. NMR Spectroscopy of Aromatic Compounds.
- SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III.
- University of Calgary. Ch 13 - Aromatic H.
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE.
- PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.
- ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities.
- ScienceDirect. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
- Chegg.com. (2020). Solved NMR for 2,4,6-Tribromoaniline need help analyzing the.
- MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
- Thieme Connect. A Practical Procedure for Regioselective Bromination of Anilines.
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- ChemicalBook. 3-Nitroaniline(99-09-2) ¹³C NMR spectrum.
- Quora. (2024). How you will get 2,4,6-tribromoaniline from benzene?
- Google Patents. CN113755866A - Preparation method of 2, 4, 6-tribromoaniline.
- Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation.
- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Oregon State University. ¹³C NMR Chemical Shift.
- Wiley Online Library. (2007). Supporting Information.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- NIH. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
- Chegg.com. (2020). Solved Sample name: p-nitroaniline NMR solvent: 1H NMR.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FTIR Analysis of 2,4,6-Tribromo-3-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of the functional groups present in 2,4,6-Tribromo-3-nitroaniline using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational spectra, correlates them with the molecular structure, and offers a detailed, field-proven protocol for obtaining high-quality spectral data. The causality behind experimental choices and the influence of the heavy substitution on the aromatic ring are discussed in detail to ensure a thorough understanding of the spectral features.
Introduction: The Role of FTIR in Molecular Characterization
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. These vibrations, such as stretching and bending, are unique to the types of bonds and functional groups present.[1] Consequently, the resulting FTIR spectrum serves as a molecular "fingerprint," providing invaluable information about the structure and composition of a sample.
For a complex molecule like this compound, FTIR spectroscopy is an essential tool for confirming its identity and purity. The presence and electronic environment of the primary amine (-NH₂), the nitro group (-NO₂), and the carbon-bromine (C-Br) bonds, all attached to an aromatic ring, can be unequivocally identified through their characteristic absorption bands.
Molecular Structure and Expected Vibrational Modes
The structure of this compound is characterized by a benzene ring heavily substituted with both electron-donating (amino) and strongly electron-withdrawing (nitro and bromo) groups. This extensive substitution significantly influences the electronic distribution within the molecule, which in turn affects the force constants of the chemical bonds and, consequently, their vibrational frequencies.[2] The inclusion of substituent groups in aniline leads to a variation of charge distribution in the molecule, which greatly affects the structural and vibrational parameters.
The primary functional groups of interest for FTIR analysis are:
-
Primary Aromatic Amine (-NH₂)
-
Aromatic Nitro Group (-NO₂)
-
Carbon-Bromine Bonds (C-Br)
-
Substituted Aromatic Ring
The logical relationship between the molecular structure and its key vibrational modes is illustrated in the diagram below.
Caption: Key functional groups of this compound and their corresponding vibrational modes.
Detailed Spectral Analysis
The FTIR spectrum of this compound can be systematically interpreted by examining the characteristic absorption regions for each functional group. The heavy substitution with electron-withdrawing groups is expected to have a noticeable effect on the positions of these bands.
Amine Group Vibrations
-
N-H Stretching: Primary amines (R-NH₂) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3] For this compound, these characteristic N-H stretching vibrations are observed in the region of 3413-3284 cm⁻¹. The presence of two bands confirms the primary nature of the amine group. The positions of these bands are influenced by both electronic effects and potential intermolecular hydrogen bonding in the solid state. Ortho-substitution can also lead to intramolecular hydrogen bonding, affecting the N-H stretching frequencies.[4][5]
-
N-H Bending (Scissoring): The in-plane bending or "scissoring" vibration of the primary amino group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[3] This band can sometimes overlap with the aromatic C=C stretching vibrations.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ range.[6] The significant electron-withdrawing character of the three bromine atoms and the nitro group is expected to influence the C-N bond order, and thus the position of this absorption.
Nitro Group Vibrations
The nitro group is characterized by two strong and easily identifiable stretching vibrations due to the resonance between the two N-O bonds.
-
Asymmetric N-O Stretching: For aromatic nitro compounds, a strong absorption band corresponding to the asymmetric N-O stretch is expected between 1550-1475 cm⁻¹.[7] In the case of this compound, this band is reported around 1539 cm⁻¹. This is a key diagnostic peak for the presence of the nitro group.
-
Symmetric N-O Stretching: A second strong band, corresponding to the symmetric N-O stretch, is typically found in the 1360-1290 cm⁻¹ region for aromatic nitro compounds.[7] The combination of these two intense "eye teeth" peaks is a definitive indicator of a nitro functional group.[8]
Aromatic Ring and C-Br Vibrations
-
Aromatic C-H Stretching: The stretching vibration of the C-H bond on the aromatic ring typically occurs just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[1] Since this compound has only one aromatic proton, this peak may be of weak intensity.
-
Aromatic C=C Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring usually result in a series of bands of variable intensity in the 1600-1400 cm⁻¹ region.[1]
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending of the aromatic C-H bond gives rise to strong absorptions in the 900-675 cm⁻¹ range. The position of these bands is highly characteristic of the substitution pattern on the benzene ring.[1][9] For a pentasubstituted ring with a single isolated hydrogen atom, a medium to strong band is expected in the 900-860 cm⁻¹ region.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10] Due to the presence of three C-Br bonds, one or more strong to medium bands can be anticipated in this lower wavenumber region.
Summary of Expected FTIR Absorptions
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine | N-H Asymmetric & Symmetric Stretch | 3413 - 3284 | Medium |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium | |
| C-N Stretching | 1335 - 1250 | Medium-Strong | |
| Aromatic Nitro Group | N-O Asymmetric Stretch | ~1539 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong | |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Weak |
| C=C In-Ring Stretching | 1600 - 1400 | Medium-Weak | |
| C-H Out-of-Plane Bending | 900 - 860 | Medium-Strong | |
| Carbon-Bromine | C-Br Stretching | 690 - 515 | Medium-Strong |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To obtain a reliable FTIR spectrum of this compound, which is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a robust and widely accepted technique. Attenuated Total Reflectance (ATR) is also an excellent, and often simpler, alternative.
KBr Pellet Method: A Self-Validating Protocol
This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
Workflow Diagram:
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Procedure:
-
Preparation of the Matrix: In an agate mortar, grind approximately 100-200 mg of dry FTIR-grade KBr to a very fine powder. This minimizes scattering of the infrared radiation.
-
Sample Addition: Add 1-2 mg of the this compound sample to the KBr powder. The sample-to-KBr ratio should be approximately 1:100.[11]
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together with the pestle until the mixture is homogeneous. This step is critical for obtaining a high-quality spectrum.
-
Pellet Pressing: Transfer a portion of the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes. The resulting pellet should be thin and transparent. Opacity or cloudiness indicates insufficient grinding, moisture contamination, or an incorrect sample concentration.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Analysis: Carefully place the KBr pellet into the sample holder and acquire the FTIR spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
Attenuated Total Reflectance (ATR) Method
ATR is a simpler and faster alternative that requires minimal sample preparation.[2]
Step-by-Step Procedure:
-
Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum with the clean, empty crystal.
-
Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the built-in pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Analysis: Acquire the FTIR spectrum.
-
Cleaning: After analysis, retract the pressure clamp, and carefully clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Conclusion: A Powerful Tool for Structural Elucidation
FTIR spectroscopy provides a definitive and non-destructive method for the functional group analysis of this compound. By carefully interpreting the characteristic absorption bands of the primary amine, nitro group, C-Br bonds, and the substituted aromatic ring, researchers can confidently confirm the molecular structure of this compound. The combination of strong electron-withdrawing groups creates a unique spectral fingerprint that is highly informative. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is fundamental for applications in pharmaceutical development, quality control, and chemical research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of California, Los Angeles - Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
- Krueger, P. J. (1962). THE VIBRATIONAL MECHANISM OF THE FUNDAMENTAL NH2 STRETCHING VIBRATIONS IN ANILINES. Canadian Journal of Chemistry, 40(12), 2300-2309.
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
University of Colorado Boulder - Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
University of Colorado Boulder - Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 14-19.
-
LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,4,6-Tribromo-3-nitroaniline: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tribromo-3-nitroaniline is a highly substituted aromatic compound featuring a unique combination of functional groups that impart a rich and complex chemical reactivity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its reactivity, offering valuable insights for its potential application in organic synthesis, medicinal chemistry, and materials science. While specific literature on this exact molecule is limited, this document leverages data from its constituent functional groups and structurally similar compounds to present a scientifically grounded technical profile.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃Br₃N₂O₂ |
| Molecular Weight | 374.81 g/mol [1][2] |
| CAS Number | 62406-72-8[1] |
| Melting Point | 95-97 °C[1] |
| Boiling Point | 319.3 °C at 760 mmHg[1] |
| Density | 2.464 g/cm³[1] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.[1]
-
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides clear evidence for the key functional groups.[1] Characteristic N-H stretching vibrations for the primary amino group are observed in the region of 3413-3284 cm⁻¹.[1] The presence of the nitro group is confirmed by a strong asymmetric stretching band around 1539 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for revealing the electronic environment of the protons on the aromatic ring and the amino group.[1] Due to the substitution pattern, the single aromatic proton is expected to appear as a singlet.[1] In one study, the aromatic proton signal was observed at 7.497 ppm, with the amino protons resonating at 4.560 ppm.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] The fragmentation pattern would likely show the sequential loss of bromine atoms, a characteristic feature for polybrominated compounds, further corroborating the structure.[1]
Table 2: Summary of Spectroscopic Data
| Spectroscopic Technique | Key Features and Observations |
| FTIR | N-H stretch: 3413-3284 cm⁻¹ (primary amine)NO₂ asymmetric stretch: ~1539 cm⁻¹ (nitro group)[1] |
| ¹H NMR | Aromatic H: ~7.497 ppm (singlet)NH₂: ~4.560 ppm (broad singlet)[1] |
| Mass Spec | Molecular Ion Peak: Consistent with C₆H₃Br₃N₂O₂Fragmentation: Sequential loss of Br atoms[1] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through the direct electrophilic bromination of 3-nitroaniline.[1] The powerful activating and ortho-, para-directing effect of the amino group dominates over the deactivating and meta-directing effect of the nitro group, guiding the three bromine atoms to the 2, 4, and 6 positions.[1]
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Plausible Approach
Materials:
-
3-Nitroaniline
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Ice
Procedure:
-
Dissolution: Dissolve 3-nitroaniline in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask should be placed in an ice bath to maintain a low temperature.
-
Brominating Agent Preparation: In a separate beaker, dissolve the brominating agent (3 equivalents) in glacial acetic acid.
-
Reaction: Slowly add the brominating agent solution to the stirred solution of 3-nitroaniline over a period of time, ensuring the temperature of the reaction mixture does not rise significantly.
-
Quenching: After the addition is complete, allow the reaction to stir for an additional period at room temperature to ensure completion. The reaction can then be quenched by pouring it over a mixture of ice and a sodium bisulfite solution to neutralize any excess bromine.
-
Isolation: The precipitated solid product can be collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality behind Experimental Choices:
-
Acidic Medium: The use of an acidic medium like glacial acetic acid protonates the amino group to a small extent, which can modulate its high reactivity and prevent unwanted side reactions.
-
Low Temperature: The bromination of anilines is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of over-brominated or oxidized byproducts.
-
Stoichiometry: The use of at least three equivalents of the brominating agent is necessary to achieve tribromination.
Chemical Reactivity and Potential for Further Functionalization
The reactivity of this compound is dictated by the interplay of its three distinct functional groups: the amino group (-NH₂), the nitro group (-NO₂), and the bromine atoms (-Br).
Caption: Key reactive sites on this compound.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is heavily influenced by its substituents. The amino group is a strong activating group, while the nitro group and bromine atoms are deactivating groups. The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards further electrophilic substitution.[1] Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the nitro group.[4]
Reactions Involving the Functional Groups
-
Amino Group: The primary amino group can be readily diazotized using nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide range of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions. The amino group can also undergo acylation to form amides.
-
Bromo Atoms: The bromine atoms are susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures.[1]
-
Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up further possibilities for functionalization, such as the formation of a diamine, which can be a precursor to various heterocyclic compounds.
Potential Applications in Drug Development and Materials Science
While specific applications of this compound are not extensively documented, its structural motifs are present in a variety of bioactive molecules and functional materials.
-
Pharmaceuticals and Agrochemicals: Substituted bromoanilines are foundational precursors for a wide array of bioactive molecules, including fungicides, herbicides, and various therapeutic agents.[1] The presence of bromine can enhance the biological activity and metabolic stability of the final products.[1] The unique substitution pattern of this compound makes it an interesting scaffold for the synthesis of novel drug candidates.
-
Materials Science: Halogenated nitroanilines are key intermediates for dyes and pigments.[1] The specific arrangement of the amino, nitro, and halogen groups on the aniline ring dictates the final color and properties of the dye.[1] Furthermore, such compounds can be employed in the synthesis of specialty polymers where the bromine substituent can influence properties like flame retardancy.[1]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]
Potential Hazards (based on analogous compounds):
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin, eye, and respiratory tract irritation.[5]
Conclusion
This compound is a fascinating molecule with a rich chemical landscape defined by its unique combination of functional groups. While direct research on this compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic approach, and a thorough analysis of its reactivity based on established chemical principles and data from analogous compounds. Its potential as a versatile building block in the synthesis of complex organic molecules for applications in drug discovery and materials science is significant. Researchers and scientists are encouraged to explore the synthetic utility of this compound, always adhering to strict safety protocols.
References
-
2,4,6-Tribromoaniline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH. (n.d.). Retrieved January 26, 2026, from [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. (n.d.). Retrieved January 26, 2026, from [Link]
-
Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer | Request PDF - ResearchGate. (2025-08-10). Retrieved January 26, 2026, from [Link]
-
Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer. (n.d.). Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF 2 4 6 TRIBROMOANILINE - YouTube. (2022-04-24). Retrieved January 26, 2026, from [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
An In-depth Technical Guide to 2,4,6-Tribromo-3-nitroaniline (CAS Number 62406-72-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4,6-Tribromo-3-nitroaniline, a halogenated nitroaromatic compound with significant potential in synthetic chemistry. This document moves beyond a simple recitation of properties to offer an in-depth analysis of its synthesis, reactivity, and applications, with a particular focus on its utility as a versatile building block in the design and discovery of novel bioactive molecules.
Introduction: The Strategic Importance of Polysubstituted Anilines in Chemical Synthesis
Polysubstituted anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of complex molecular architectures. The strategic placement of various functional groups on the aniline scaffold allows for a diverse range of chemical transformations, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound (CAS 62406-72-8) is a prime example of such a scaffold, offering a unique combination of reactive sites that can be selectively addressed to generate a library of novel compounds.
The presence of three bromine atoms and a nitro group on the aniline ring imparts distinct electronic and steric properties to the molecule. The bromine atoms serve as versatile handles for cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key functional group for further derivatization. This inherent reactivity makes this compound a subject of interest for chemists seeking to explore new chemical space in the pursuit of innovative molecular designs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 62406-72-8 | [1] |
| Molecular Formula | C₆H₃Br₃N₂O₂ | [2] |
| Molecular Weight | 374.81 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 95-97 °C | [3] |
| Boiling Point | 319.3 °C at 760 mmHg | [3] |
| Density | 2.464 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and the C-Br stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms, confirming the molecular weight and elemental composition of the compound.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound typically involves the bromination of 3-nitroaniline. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the strongly activating amino group directs the incoming bromine atoms to the ortho and para positions.
Typical Synthetic Protocol: Bromination of 3-Nitroaniline
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Nitroaniline
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 3-nitroaniline in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Causality in Experimental Choices:
-
Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution reaction.
-
Ice Bath: The bromination reaction is exothermic, and cooling is necessary to control the reaction rate and prevent the formation of byproducts.
-
Dropwise Addition of Bromine: Slow addition of the brominating agent ensures better control over the reaction and minimizes the risk of runaway reactions.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Reactivity and Potential for Derivatization:
The true value of this compound lies in its potential for further chemical transformations. The presence of multiple reactive sites allows for a variety of derivatization strategies.
-
Suzuki and other Cross-Coupling Reactions: The bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one or more bromine atoms by various nucleophiles.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
Diagram of Potential Derivatization Pathways:
Caption: Potential derivatization pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate in the preparation of bioactive molecules is of significant interest to drug development professionals. Halogenated anilines are known precursors to a variety of pharmacologically active compounds.
For instance, the related compound, 2,4,6-tribromoaniline, has been investigated for its antimicrobial properties.[3] This suggests that the tribromoaniline scaffold could be a valuable starting point for the development of new anti-infective agents. The introduction of a nitro group, as in this compound, further expands the possibilities for chemical modification and the exploration of structure-activity relationships.
The strategic functionalization of the this compound core can lead to the synthesis of novel heterocyclic compounds, which are a rich source of drug candidates. The ability to selectively manipulate the bromine and nitro groups allows for the controlled construction of complex molecular frameworks with the potential for diverse biological activities.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Suppliers
This compound is available from various chemical suppliers. Researchers should ensure they are sourcing high-purity material for their studies. Some potential suppliers include:
It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.
Conclusion
This compound represents a highly functionalized and versatile building block for organic synthesis. Its unique combination of reactive sites provides chemists with a powerful tool for the construction of novel and complex molecules. For researchers in drug discovery and development, this compound offers an attractive starting point for the synthesis of new chemical entities with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the advancement of chemical and pharmaceutical sciences.
References
-
Oakwood Products, Inc. (n.d.). Oakwood Products, Inc. Retrieved from [Link]
-
GLR Innovations. (n.d.). GLR Innovations. Retrieved from [Link]
- Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts, 11(5), e579-e584.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. CN110184620A - A method of synthesis 2,4,6- tribromaniline - Google Patents [patents.google.com]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Solubility Profile of 2,4,6-Tribromo-3-nitroaniline in Organic Solvents
Introduction
In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application.[1] 2,4,6-Tribromo-3-nitroaniline, a halogenated nitroaniline derivative, presents a unique molecular architecture that makes its solubility profile a critical parameter for researchers in organic synthesis and drug development.[2] The strategic placement of three bromine atoms and a nitro group on the aniline ring significantly influences its reactivity and intermolecular interactions, thereby dictating its behavior in various solvent systems.[2]
This technical guide provides a comprehensive framework for characterizing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the thermodynamic models applicable for data analysis. This document is intended to be a practical resource for scientists, enabling them to generate and interpret the solubility data essential for applications ranging from reaction optimization to formulation development.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 62406-72-8) is a crystalline solid with the molecular formula C₆H₃Br₃N₂O₂ and a molecular weight of 374.81 g/mol .[2]
| Property | Value |
| Molecular Formula | C₆H₃Br₃N₂O₂ |
| Molecular Weight | 374.81 g/mol [2] |
| Melting Point | 95-97 °C[2] |
| Appearance | Beige to grey crystalline solid[3] |
The molecule's structure is characterized by a high degree of substitution on the benzene ring. The three bulky bromine atoms and the electron-withdrawing nitro group create a sterically hindered and electron-deficient aromatic system. The primary amino group, while typically a hydrogen bond donor, may have its basicity attenuated by the inductive effects of the surrounding substituents. These structural features are the primary determinants of its solubility behavior.
Theoretical Considerations for Solubility
The adage "like dissolves like" provides a foundational principle for predicting solubility.[4] The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are key:
-
Polarity: The presence of the nitro (-NO₂) and amino (-NH₂) groups introduces polarity to the molecule. However, the three bromine atoms and the benzene ring contribute significantly to its nonpolar character. This duality suggests that the compound will exhibit preferential solubility in solvents of intermediate polarity.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be more effective at solvating this compound than non-polar, aprotic solvents.
-
Crystal Lattice Energy: As a crystalline solid, significant energy is required to overcome the intermolecular forces holding the crystal lattice together. The melting point of 95-97 °C suggests a moderately stable crystal lattice. Solvents that can effectively interact with the solute molecules and disrupt this lattice will exhibit higher solvating power.
Qualitative Solubility Profile
While specific quantitative data is not widely published, qualitative assessments indicate that this compound is sparingly soluble in water but demonstrates solubility in several organic solvents.[5][6]
| Solvent Class | Predicted Solubility | Rationale |
| Non-polar (e.g., Hexane, Toluene) | Low | Insufficient polarity to overcome the solute's crystal lattice energy and interact with its polar functional groups. |
| Polar Aprotic (e.g., Acetone, Dichloromethane) | Moderate to High | These solvents can engage in dipole-dipole interactions with the nitro group and the aromatic ring. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with the amino and nitro groups, facilitating dissolution.[5][7][8] |
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following is a detailed protocol for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method, a gold standard for thermodynamic solubility measurements.[9]
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K).
-
Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor.
-
Data Analysis and Thermodynamic Modeling
The experimental solubility data can be further analyzed to understand the thermodynamics of the dissolution process.
Thermodynamic Relationships
The relationship between solubility and temperature can be described by the van't Hoff equation.[10] This allows for the calculation of the apparent thermodynamic parameters of dissolution, including the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[10]
Caption: Thermodynamic Analysis of Solubility Data.
A positive ΔH° indicates an endothermic dissolution process, where solubility increases with temperature. The sign of ΔG° reveals the spontaneity of the dissolution process.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11] It may also cause damage to organs through prolonged or repeated exposure.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[12][13] Minimize dust generation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]
Conclusion
References
- 2,4,6-Tribromoaniline 147-82-0 wiki. (n.d.).
- Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. (2023). IJCRT.org.
- CAS 147-82-0: 2,4,6-Tribromoaniline | CymitQuimica. (n.d.).
- 2,4,6-Tribromoaniline CAS#: 147-82-0. (n.d.). ChemicalBook.
- A Comprehensive Technical Guide to the Solubility Profile of 2,4,6-Tritert-butyl-3-nitroaniline. (n.d.). Benchchem.
- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- This compound | 62406-72-8. (n.d.). Benchchem.
- 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986. (n.d.). PubChem.
- 2,4,6-Tribromoaniline. (n.d.). In Wikipedia.
- 2,4,6-Tribromoaniline | 147-82-0. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Solubility of Organic Compounds. (2023).
- This compound | 62406-72-8. (2022). ChemicalBook.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021).
- Safety Data Sheet: 3-Nitroaniline. (n.d.). Carl ROTH.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%. (n.d.). Cole-Parmer.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
- 2,4,6-Tribromoaniline - Safety Data Sheet. (2025). ChemicalBook.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts.
- 4 - SAFETY DATA SHEET. (2025).
- Solubility of Organic Compounds. (n.d.). Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 62406-72-8 | Benchchem [benchchem.com]
- 3. 2,4,6-Tribromoaniline | 147-82-0 [chemicalbook.com]
- 4. chem.ws [chem.ws]
- 5. ijcrt.org [ijcrt.org]
- 6. CAS 147-82-0: 2,4,6-Tribromoaniline | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4,6-Tribromoaniline CAS#: 147-82-0 [m.chemicalbook.com]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide on the Theoretical vs. Experimental Yield of 2,4,6-Tribromo-3-nitroaniline
This guide provides a comprehensive analysis of the theoretical and experimental yields in the synthesis of 2,4,6-Tribromo-3-nitroaniline, a crucial intermediate in the development of pharmaceuticals and other specialty organic compounds. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core principles of yield calculation, outlines a detailed experimental protocol, and explores the factors contributing to the inevitable discrepancies between calculated and actual product recovery.
Introduction: The Significance of Yield in Chemical Synthesis
In the realm of organic synthesis, the concept of yield is a primary metric of a reaction's efficiency and success.[1] It provides a quantitative measure of the amount of product obtained from a chemical reaction.[1] The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming a perfect chemical reaction where all of the limiting reactant is converted to the desired product.[1][2] In contrast, the actual or experimental yield is the amount of product physically obtained and purified in a laboratory setting.[1][2] The ratio of these two values, expressed as a percentage, is the percent yield, a critical indicator of a synthetic method's practicality and economic viability.[1]
Understanding the nuances between theoretical and experimental yields is paramount for process optimization, scaling up reactions, and ensuring the cost-effectiveness of synthesizing valuable compounds like this compound.
Foundational Principles: Calculating Theoretical Yield
The calculation of the theoretical yield is rooted in the stoichiometry of the balanced chemical equation. It is a predictive calculation based on the molar relationships between reactants and products.[1]
The Synthesis Reaction
The synthesis of this compound typically proceeds via the electrophilic bromination of 3-nitroaniline. The highly activating amino group directs the incoming bromine atoms to the ortho and para positions. With the para position occupied by the nitro group, substitution occurs at the two ortho positions and the remaining meta position relative to the nitro group.
The balanced chemical equation for this reaction is:
C₆H₆N₂O₂ + 3Br₂ → C₆H₃Br₃N₂O₂ + 3HBr (3-Nitroaniline + Bromine → this compound + Hydrobromic Acid)
Step-by-Step Calculation
To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed.[1]
Step 1: Determine the moles of each reactant. This is done by dividing the mass of the reactant by its molar mass.
Step 2: Identify the limiting reactant. Using the stoichiometry of the balanced equation, determine which reactant will produce the least amount of product.
Step 3: Calculate the theoretical yield in moles. The moles of the limiting reactant are used to calculate the maximum moles of product that can be formed, based on the molar ratio from the balanced equation.
Step 4: Convert the theoretical yield to grams. Multiply the moles of the product by its molar mass to obtain the theoretical yield in grams.
Data for Theoretical Yield Calculation
| Compound | Molar Mass ( g/mol ) |
| 3-Nitroaniline (C₆H₆N₂O₂) | 138.12 |
| Bromine (Br₂) | 159.81 |
| This compound (C₆H₃Br₃N₂O₂) | 374.81[3] |
Example Calculation: If a researcher starts with 5.0 g of 3-nitroaniline and 18.0 g of bromine:
-
Moles of 3-Nitroaniline: 5.0 g / 138.12 g/mol = 0.0362 mol
-
Moles of Bromine: 18.0 g / 159.81 g/mol = 0.1126 mol
From the balanced equation, 1 mole of 3-nitroaniline reacts with 3 moles of bromine.
-
Bromine required for all 3-nitroaniline: 0.0362 mol * 3 = 0.1086 mol
Since 0.1126 mol of bromine is available, which is more than the required 0.1086 mol, 3-nitroaniline is the limiting reactant.
-
Theoretical yield in moles of product: 0.0362 mol of 3-nitroaniline will produce 0.0362 mol of this compound.
-
Theoretical yield in grams: 0.0362 mol * 374.81 g/mol = 13.57 g
Experimental Protocol for the Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Materials and Reagents
-
3-Nitroaniline
-
Glacial Acetic Acid
-
Liquid Bromine
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (conical flask, beaker, dropping funnel, Büchner funnel)
-
Ice bath
-
Stirring apparatus
Step-by-Step Methodology
-
Preparation of the Aniline Solution: In a conical flask, dissolve a pre-weighed amount of 3-nitroaniline in glacial acetic acid. Glacial acetic acid serves as a polar protic solvent that can dissolve both the aniline and the bromine, facilitating a homogeneous reaction mixture.
-
Cooling the Reaction Mixture: Place the flask in an ice bath and allow it to cool to approximately 0-5 °C. This is a critical step to control the exothermic nature of the bromination reaction and to minimize the formation of side products.
-
Preparation of the Brominating Agent: In a separate container, carefully measure the required volume of liquid bromine and dissolve it in a small amount of glacial acetic acid. Caution: Bromine is a highly corrosive and toxic substance and should be handled in a fume hood with appropriate personal protective equipment (PPE).[4][5]
-
Addition of Bromine: Using a dropping funnel, add the bromine solution dropwise to the cooled and stirred aniline solution. The slow addition is crucial to maintain temperature control and prevent a runaway reaction.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for a designated period, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Product Precipitation: Pour the reaction mixture into a beaker containing a large volume of cold water. The non-polar organic product, this compound, is insoluble in water and will precipitate out as a solid.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove any remaining acetic acid and inorganic byproducts.
-
Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol. This process involves dissolving the solid in a minimum amount of hot solvent and then allowing it to cool slowly. The desired product will crystallize out in a purer form, leaving impurities dissolved in the solvent.
-
Drying the Final Product: Collect the purified crystals by vacuum filtration and dry them thoroughly to remove any residual solvent. An oven at a moderate temperature or a desiccator can be used for this purpose.
Experimental Workflow Diagram```dot
Caption: Factors contributing to the difference between theoretical and actual yield.
Conclusion
The synthesis of this compound provides a practical illustration of the fundamental concepts of theoretical and experimental yield. While the theoretical yield offers a stoichiometric ideal, the experimental yield reflects the realities of laboratory work, including incomplete reactions, side reactions, and procedural losses. A thorough understanding of these factors is essential for chemists and researchers to optimize reaction conditions, improve efficiency, and ultimately achieve higher yields of pure product. By meticulously following established protocols and being mindful of potential sources of product loss, it is possible to bridge the gap between theoretical predictions and experimental outcomes.
References
-
Wikipedia. Yield (chemistry). [Link]
-
Chemistry LibreTexts. 12.9: Theoretical Yield and Percent Yield. [Link]
-
BCcampus Open Publishing. Yields – Introductory Chemistry – 1st Canadian Edition. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]
-
Scribd. Synthesis of 2,4,6-Tribromoaniline. [Link]
-
YouTube. PREPARATION OF 2,4,6, TRIBROMO ANILINE. [Link]
-
YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. [Link]
-
Chemistry LibreTexts. 14.1: Factors that Affect Reaction Rates. [Link]
Sources
Methodological & Application
Application Note: 2,4,6-Tribromo-3-nitroaniline as a Versatile Precursor for the Synthesis of Novel Azo Dyes
Abstract: This document provides a comprehensive technical guide on the utilization of 2,4,6-Tribromo-3-nitroaniline as a foundational precursor for the synthesis of novel azo dyes. Azo dyes represent the most significant class of synthetic colorants, with applications spanning textiles, printing, and advanced materials.[1][2] The unique substitution pattern of this compound, featuring multiple electron-withdrawing groups, offers a strategic advantage for creating dyes with potentially enhanced properties, such as high stability and specific chromatic characteristics. This guide details the underlying chemical principles, provides a robust step-by-step protocol for synthesis and purification, and outlines methods for structural characterization.
Introduction: The Strategic Advantage of this compound
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] The synthesis of these dyes is a cornerstone of industrial and research chemistry, typically involving a two-stage process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich substrate.[1][3]
The precursor, this compound, is a highly functionalized aromatic amine. Its structure is notable for several key features that influence the synthesis and properties of the resulting azo dyes:
-
Weak Basicity of the Amino Group: The presence of a nitro group and three bromine atoms, all of which are strongly electron-withdrawing, significantly reduces the electron density on the amino group. This makes the amine a very weak base, necessitating strong acidic conditions for the initial diazotization step.
-
High Stability of the Diazonium Salt: While diazonium salts are notoriously unstable, the electron-withdrawing substituents on the aromatic ring can enhance the stability of the resulting diazonium cation, which is beneficial for subsequent coupling reactions.[4]
-
Modulation of Chromophoric Properties: The bromine and nitro groups act as powerful auxochromes.[4] Their presence on the diazonium component of the final dye molecule profoundly influences the electronic properties of the extended π-system, allowing for the fine-tuning of color and leading to potentially deeper shades (a bathochromic shift).[5]
-
Enhanced Fastness Properties: Halogen atoms, in particular, are known to improve the light, wash, and sublimation fastness of disperse dyes, making them more durable for applications on synthetic fibers like polyester.[3][5]
This guide provides the necessary protocols to leverage these molecular features for the development of new high-performance dyes.
The Core Synthesis Workflow
The synthesis of azo dyes from this compound follows a well-established, two-part reaction pathway. The entire process, from precursor to purified product, is outlined below.
Caption: Figure 1: Overall Synthesis Workflow
Detailed Experimental Protocols
Disclaimer: The following protocols are based on established methods for structurally similar halogenated nitroanilines.[5][6] Researchers should perform a thorough risk assessment and initial small-scale trials before proceeding.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% Purity | Varies |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Fisher Scientific |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Sigma-Aldrich |
| 2-Naphthol (Coupling Component) | ≥99% Purity | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Varies |
| Ethanol | Reagent Grade | Varies |
| Distilled or Deionized Water | N/A | In-house |
| Crushed Ice | N/A | In-house |
Protocol 1: Diazotization of this compound
This procedure converts the primary aromatic amine into a reactive diazonium salt. The reaction must be kept cold (0-5 °C) to prevent the decomposition of the diazonium salt and the unwanted formation of phenols.[5][7]
-
Preparation of Amine Suspension: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 10 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and allow the acid to cool to below 10 °C.
-
Addition of Amine: While stirring, slowly and portion-wise add 3.9 g (0.01 mol) of this compound. The temperature may rise; ensure it remains below 20 °C during the addition. Stir the resulting slurry for 15-20 minutes until a fine, uniform suspension is achieved.
-
Final Cooling: Cool the mixture to between 0 °C and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Use a dropping funnel for controlled addition. Crucially, maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion. The resulting clear or slightly yellow solution contains the 2,4,6-tribromo-3-nitrobenzenediazonium salt and is ready for the coupling step.
Protocol 2: Azo Coupling with 2-Naphthol
The diazonium salt is an electrophile that will react with an electron-rich coupling component, such as 2-naphthol, in an electrophilic aromatic substitution reaction.[8] The use of a basic solution deprotonates the phenol, increasing its nucleophilicity and driving the reaction.[5]
-
Preparation of Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. A brightly colored precipitate should form immediately.
-
pH Adjustment & Completion: Maintain the pH of the mixture in the alkaline range (pH 9-10) during the addition. After all the diazonium salt solution has been added, allow the mixture to stir in the ice bath for another 1-2 hours.
-
Isolation of Crude Product: Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with a large volume of cold distilled water until the filtrate is neutral (pH ~7). This removes any unreacted salts and base.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Purification and Characterization
Purification
The crude dye can be purified by recrystallization to remove impurities. A common solvent for this class of compounds is glacial acetic acid or ethanol.
-
Suspend the crude, dry product in a minimal amount of boiling ethanol.
-
Add solvent until the dye just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
Characterization and Expected Data
The structure and purity of the synthesized azo dye must be confirmed using standard analytical techniques.[3][9]
| Parameter | Expected Result for 1-(2,4,6-Tribromo-3-nitrophenylazo)-2-naphthol |
| Appearance | Dark Red to Brown Crystalline Solid |
| Yield | 75-90% (typical for this type of reaction) |
| Melting Point | >200 °C (expected for a high molecular weight, stable compound) |
| λmax (in Ethanol) | 480-520 nm (indicative of the extended conjugation) |
| FTIR Peaks (cm⁻¹) | ~3400 (O-H), ~1520 & ~1340 (N-O, nitro), ~1450 (N=N, azo) |
Reaction Mechanism and Key Considerations
The chemical transformation involves the formation of a diazonium ion followed by an electrophilic attack on the activated naphthol ring.
Caption: Figure 2: Azo Coupling Mechanism
Key Considerations for Success:
-
Temperature Control: This is the most critical parameter. Failure to maintain temperatures below 5 °C during diazotization will lead to premature decomposition of the diazonium salt and significantly lower yields.
-
Acid Choice: While sulfuric acid is used here, hydrochloric acid is also common.[6] Sulfuric acid is often preferred for nitroanilines as it can aid in dissolving the amine.
-
pH of Coupling: The pH must be carefully controlled. If the coupling medium for phenols is not sufficiently alkaline, the reaction will be slow or incomplete. Conversely, excessively high pH can cause the diazonium salt to convert to a non-reactive diazotate ion.
-
Purity of Reagents: The purity of the starting aniline is paramount. Impurities can lead to side reactions and a final product that is difficult to purify.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle all reagents, especially concentrated acids and the aniline precursor, in a well-ventilated fume hood.[10][12]
-
Handling this compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Avoid creating dust.[11][13]
-
Diazonium Salts: While stabilized by the substituents, diazonium salts are potentially explosive in their dry, solid state. Never attempt to isolate the diazonium salt. Always use it in solution immediately after its preparation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Technical Support Center: Troubleshooting Reactions Involving 2,6-Dibromo-4-nitroaniline - Benchchem. ()
- A Comparative Guide to Azo Dye Synthesis: 2,6- Dibromo-4-nitroaniline versus 2,6-Dichloro-4 - Benchchem. ()
- SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS
- 2,4,6-Tribromoaniline - Wikipedia. ()
- Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis - M
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS - IIP Series. ()
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. ()
- The Synthesis of Azo Dyes. ()
- Classifications, properties, recent synthesis and applic
- SAFETY D
- Application Notes and Protocols: 2,6-Dibromo-4-nitroaniline in M
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. ()
- Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% - Cole-Parmer. ()
- Azo coupling - Wikipedia. ()
- 2,4,6-Tribromoaniline - Safety D
- Safety Data Sheet: 3-Nitroaniline - Carl ROTH. ()
- Azo Compounds - A Level Chemistry Revision Notes - Save My Exams. ()
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. ijorarjournal.com [ijorarjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. fishersci.com [fishersci.com]
The Strategic Utility of 2,4,6-Tribromo-3-nitroaniline in Advanced Materials Research: A Guide for Scientists
This document provides an in-depth technical guide for researchers, materials scientists, and professionals in drug development on the applications of 2,4,6-Tribromo-3-nitroaniline. With full editorial control, this guide is structured to offer not just protocols, but a foundational understanding of the compound's potential in materials science, grounded in established chemical principles.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound is a highly functionalized aromatic compound characterized by the presence of three bromine atoms, a nitro group, and an aniline moiety. This unique combination of substituents on a benzene ring imparts a range of chemical properties that make it a valuable precursor in the synthesis of advanced materials. The high halogen content suggests potential applications in flame retardants and high-density polymers, while the nitro and amino groups are key functionalities for the synthesis of azo dyes and energetic materials.
The primary synthetic route to this compound involves the direct bromination of 3-nitroaniline. In this electrophilic aromatic substitution, the strongly activating and ortho-, para-directing amino group governs the regioselectivity, leading to the introduction of three bromine atoms at the 2, 4, and 6 positions, despite the deactivating effect of the meta-positioned nitro group.
This guide will explore three key areas of application for this compound: as a precursor for azo dyes, as a reactive flame retardant, and in the exploration of novel energetic materials. For each application, a detailed note on the scientific rationale is provided, followed by a comprehensive experimental protocol.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in materials science research. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃Br₃N₂O₂ | |
| Molecular Weight | 374.81 g/mol | |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Solubility | Insoluble in water; soluble in various organic solvents | Inferred from related compounds[1] |
| CAS Number | 62406-72-8 |
Application Note I: Synthesis of Novel Azo Dyes
The presence of a primary aromatic amine group allows this compound to be readily diazotized and subsequently coupled with a variety of aromatic compounds to form azo dyes. The electron-withdrawing nature of the three bromine atoms and the nitro group is expected to produce a bathochromic (deepening of color) shift in the resulting dye's absorption spectrum. Furthermore, the high molecular weight and halogen content may enhance the dye's stability and fastness properties on synthetic fibers.
Protocol I: Synthesis of a Hypothetical Azo Dye from this compound and Phenol
This protocol describes a two-step synthesis of a novel azo dye. The first step is the diazotization of this compound, followed by coupling with phenol.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, suspend 3.75 g (0.01 mol) of this compound in 15 mL of a 1:1 (v/v) mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of deionized water and cool the solution to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of this compound over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear.
Step 2: Azo Coupling with Phenol
-
In a 250 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% (w/v) sodium hydroxide solution.
-
Cool the alkaline phenol solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the alkaline phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Acidify the mixture to a pH of approximately 5 by the slow addition of dilute hydrochloric acid.
-
Collect the precipitated dye by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the azo dye in a vacuum oven at 60 °C.
-
Characterize the resulting dye using techniques such as UV-Vis spectroscopy (to determine the absorption maximum), FTIR spectroscopy (to confirm the presence of the azo linkage), and NMR spectroscopy.
Application Note II: Development of High-Performance Flame Retardants
The high bromine content of this compound makes it a strong candidate for use as a flame retardant. Brominated flame retardants are known to function in the gas phase by releasing hydrogen bromide (HBr) upon thermal decomposition, which acts as a radical scavenger in the flame, thereby inhibiting combustion. The presence of the amino group offers a reactive site for covalently incorporating the molecule into a polymer backbone, creating a reactive-type flame retardant. This approach can minimize leaching of the flame retardant from the polymer matrix, a common issue with additive-type flame retardants.
Protocol II: Conceptual Protocol for Incorporation into an Epoxy Resin
This protocol outlines a conceptual approach for incorporating this compound into an epoxy resin system to enhance its flame retardancy. The primary amine of the aniline can react with the epoxide groups, integrating the bromine-rich molecule into the cross-linked polymer network.
-
Preparation of the Epoxy-Amine Mixture:
-
In a disposable container, weigh 100 parts by weight of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
-
Add a stoichiometric amount of a standard amine curing agent (e.g., isophorone diamine).
-
Add a calculated amount of this compound (e.g., 5, 10, 15 wt%) to the mixture. The amount will depend on the desired bromine content in the final cured polymer.
-
-
Mixing and Degassing:
-
Thoroughly mix the components with a mechanical stirrer until a homogeneous mixture is obtained. The viscosity will increase during this process.
-
Place the mixture in a vacuum chamber to degas and remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
Cure the resin according to the manufacturer's recommendations for the chosen epoxy and curing agent system (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).
-
-
Characterization and Flame Retardancy Testing:
-
Prepare samples of the cured brominated epoxy resin for various analyses.
-
Conduct thermogravimetric analysis (TGA) to evaluate the thermal stability of the material.
-
Perform flame retardancy tests such as the UL 94 vertical burn test or Limiting Oxygen Index (LOI) to quantify the improvement in fire resistance.
-
Mechanical testing (e.g., tensile strength, flexural modulus) should also be performed to assess the impact of the flame retardant on the polymer's mechanical properties.
-
Application Note III: A Precursor for Energetic Materials Research
The combination of a nitro group (an explosive functional group, or "explosophore") and a high-density-imparting tribrominated benzene ring makes this compound an intriguing starting point for the synthesis of novel high-density energetic materials. While the bromine atoms themselves are not ideal for maximizing energetic performance (they do not contribute to the oxygen balance), they can be replaced by other functional groups to tune the properties of the final molecule. A key strategy in energetic materials design is to increase the nitrogen content and improve the oxygen balance of a molecule.
Protocol III: A Theoretical Pathway to a Novel Energetic Compound
This theoretical protocol outlines a potential synthetic route to convert this compound into a more energetically favorable compound by replacing the bromine atoms with nitro groups. This would lead to the formation of 2,3,4,6-tetranitroaniline, a known but challenging to synthesize energetic material. This protocol is presented for conceptual exploration and would require significant optimization and safety precautions.
CAUTION: The synthesis of energetic materials should only be attempted by trained professionals in a properly equipped laboratory with appropriate safety measures in place.
-
Diazotization and Sandmeyer-type Reaction (Conceptual):
-
A potential, though challenging, route would involve the diazotization of the amino group of this compound followed by a Sandmeyer-type reaction to introduce a fourth nitro group at the 1-position, yielding 1,2,3,5-tetrabromo-4,6-dinitrobenzene.
-
-
Nucleophilic Aromatic Substitution (Conceptual):
-
A more plausible, yet still challenging, approach involves the nucleophilic aromatic substitution of the bromine atoms with nitrite ions. The presence of the existing nitro group should activate the ring towards such substitutions.
-
Dissolve this compound in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of a nitrite salt, such as sodium nitrite or potassium nitrite, along with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reactivity.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120-150 °C) for an extended period. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Isolation and Purification:
-
After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature and pour it into a large volume of ice water to precipitate the product.
-
Collect the solid by filtration, wash it extensively with water, and then with a small amount of a cold, non-polar solvent to remove organic impurities.
-
Recrystallize the crude product from a suitable solvent system to obtain the purified target compound.
-
-
Energetic Properties Characterization:
-
Crucially, all handling of the final product must be done with extreme care and appropriate safety shielding.
-
Determine the thermal stability and decomposition temperature using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
-
Measure the density of the material using gas pycnometry.
-
If synthesized in sufficient and safe quantities, impact and friction sensitivity tests (e.g., drop weight and friction tests) should be performed to assess its stability.
-
The heat of formation can be determined by bomb calorimetry, and from this, the detonation velocity and pressure can be calculated using thermodynamic codes.
-
References
-
Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis and Characterization of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,4,6-Tribromo-3-nitroaniline
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2,4,6-tribromo-3-nitroaniline as a precursor for valuable heterocyclic scaffolds. We present two primary strategic approaches: a robust, high-yield reductive cyclization pathway for the synthesis of highly substituted benzimidazoles and quinoxalines, and a conceptual framework for advanced C-N bond formation via palladium-catalyzed cross-coupling reactions. Each strategy is supported by in-depth mechanistic discussions, step-by-step experimental protocols, and critical insights into reaction optimization and safety.
Introduction: The Strategic Value of this compound
This compound is a densely functionalized aromatic platform, offering a unique convergence of reactive sites for the construction of complex molecular architectures. Its structure features:
-
A nucleophilic primary amine (-NH₂) ortho to a bromine atom, setting the stage for cyclization reactions.
-
A reducible nitro group (-NO₂) which, upon conversion to an amine, generates a reactive o-phenylenediamine moiety.
-
Three bromo substituents , which serve as versatile handles for modern cross-coupling methodologies, enabling further diversification.
This combination makes it an attractive, albeit challenging, starting material for building halogenated heterocyclic cores—motifs of significant interest in pharmaceutical and agrochemical research due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide will focus on transforming this precursor into two key classes of N-heterocycles: benzimidazoles and quinoxalines.
Core Strategy: Reductive Cyclization via an o-Phenylenediamine Intermediate
The most direct and reliable pathway to heterocyclic systems from this compound involves the initial reduction of the 3-nitro group. This transformation generates a transient 3,5-dibromo-1,2-benzenediamine derivative, a potent intermediate that can be trapped in situ by various electrophiles to yield fused heterocyclic products.
Overall Synthetic Workflow
The reductive cyclization strategy is a two-step, one-pot process that efficiently converts the starting material into either benzimidazoles or quinoxalines, depending on the chosen coupling partner.
Caption: Reductive cyclization workflow.
PART A: SYNTHESIS OF 5,7-DIBROMO-4-NITRO-1H-BENZIMIDAZOLES
Benzimidazoles are privileged structures in medicinal chemistry. This protocol details their synthesis through the condensation of the in situ-generated diamine with various aldehydes.
Protocol 1: One-Pot Synthesis of 2-Aryl-5,7-dibromo-4-nitro-1H-benzimidazoles
Causality and Experimental Choices:
-
Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[1][2][3] It is cost-effective and operationally simple. The acidic medium protonates the nitro group, facilitating reduction by Sn(II).
-
Solvent: Ethanol is chosen for its ability to dissolve the starting aniline and the intermediate salts, while also being a suitable medium for the subsequent condensation.
-
Reaction Conditions: The reaction is performed in a single pot to maximize efficiency and avoid the isolation of the potentially unstable diamine intermediate. The condensation is driven to completion by heating.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Substituted Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g).
-
Dissolution: Add ethanol (20 mL) to the flask and stir to form a suspension.
-
Addition of Reducing Agent: In a separate beaker, dissolve Tin(II) chloride dihydrate (approx. 3.5 eq) in concentrated HCl (5 mL). Caution: This is an exothermic process and should be done carefully in a fume hood.
-
Reduction: Add the acidic SnCl₂ solution dropwise to the stirring aniline suspension at room temperature. The reaction mixture may change color and become warm.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Aldehyde Addition: Cool the reaction mixture to room temperature. Add the substituted aldehyde (1.1 eq) directly to the flask.
-
Condensation & Cyclization: Return the flask to reflux and heat for an additional 2-4 hours. The formation of the benzimidazole can be monitored by TLC.
-
Work-up: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (100 g).
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur. The crude product will precipitate as a solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-substituted-5,7-dibromo-4-nitro-1H-benzimidazole.
Mechanism of Benzimidazole Formation
The formation of the benzimidazole ring proceeds via a well-established pathway involving initial Schiff base formation followed by intramolecular cyclization and subsequent aromatization.
Caption: Conceptual intramolecular Pd-catalyzed cyclization.
Expert Insights and Challenges:
-
Feasibility: Direct intramolecular cyclization between the C2-bromo group and the C3-amino group is sterically challenging. A more plausible approach would involve first N-alkylation of the amino group with a chain containing a terminal amine, followed by an intramolecular C-N coupling onto the C2 or C6 bromine.
-
Catalyst System: Such reactions on electron-deficient and sterically hindered aryl halides require sophisticated catalyst systems. Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source (e.g., Pd₂(dba)₃) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS). [4][5]* Alternative: Ullmann Condensation: The copper-catalyzed Ullmann condensation is an older but still relevant method for C-N bond formation, particularly with electron-deficient aryl halides. [6][7]However, it typically requires higher reaction temperatures.
-
Recommendation: This pathway is recommended for advanced users aiming for novel scaffolds not accessible via the reductive cyclization route. Significant methods development and optimization would be required, starting from conditions reported for similar polyhalogenated anilines. [8][9]
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
-
This compound: This compound is a suspected irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Tin(II) Chloride & HCl: Corrosive materials. Handle with extreme care. The addition of SnCl₂ to concentrated HCl is exothermic. Neutralization with bicarbonate produces large volumes of CO₂ gas; perform this step slowly in a large vessel to avoid overflow.
-
Palladium Catalysts: Many palladium compounds are toxic and may be sensitizers. Handle with care.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Chu, W., et al. (2020). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 44(34), 14490-14495. Available at: [Link]
-
Hernández-Fernández, E., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 852985. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]
-
Coombs, J. R., et al. (2012). Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors. Organic Letters, 14(21), 5534-5537. Available at: [Link]
-
RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Advances, 10(67), 41153-41162. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. Retrieved from [Link]
-
Verma, A., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(15), 8566-8586. Available at: [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of various substituted nitro aromatic compounds over Pd/ZrP and FA. Retrieved from [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. Available at: [Link]
-
Taylor & Francis Online. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]
-
PubMed Central. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Retrieved from [Link]
-
Cha, J. K., et al. (2023). Synthesis of Indoles from o-Haloanilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. Retrieved from [Link]
-
ACS Publications. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 621-626. Available at: [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1699. Available at: [Link]
-
MDPI. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
PubMed. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826-7834. Available at: [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
MTI University. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]
-
ACS Publications. (2023). Reusable Cobalt-Catalyzed Selective Transfer Hydrogenation of Azoarenes and Nitroarenes. The Journal of Organic Chemistry, 88(14), 9877-9887. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
PubMed Central. (2022). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2022). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
PubMed Central. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
ResearchGate. (2019). New opportunities for the synthesis of quinoxaline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. Retrieved from [Link]
-
Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]o[10][11]xazines by intramolecular Hiyama coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
ACS Publications. (1998). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 63(23), 8224-8228. Available at: [Link]
-
RSC Publishing. (2023). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry, 21(22), 4226-4231. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Sci-Hub. (2013). Synthesis of benzimidazoles by Cu2O-catalyzed cascade reactions between o-haloaniline and amidine hydrochlorides. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Palladium-catalyzed synthesis of benzimidazoles and quinazolinones from common precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzimidazole synthesis [organic-chemistry.org]
Exploring the Biological Frontier: Application Notes and Protocols for 2,4,6-Tribromo-3-nitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Halogenated Nitroanilines
The confluence of halogen and nitro functionalities on an aromatic scaffold presents a compelling starting point for the discovery of novel bioactive molecules. Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of organic compounds.[1] The introduction of bromine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[2] Concurrently, the nitro group, a potent electron-withdrawing moiety, is a known pharmacophore in various antimicrobial and anticancer agents, often bioactivated under hypoxic conditions typical of solid tumors and microbial biofilms.[1][3]
This guide focuses on the untapped potential of 2,4,6-Tribromo-3-nitroaniline and its derivatives. While its direct biological activities are not extensively documented in publicly available literature, the structural alerts within this molecule suggest a high probability of significant antimicrobial and anticancer properties. This document serves as a comprehensive resource for researchers, providing the foundational knowledge and detailed protocols to systematically synthesize, characterize, and evaluate the biological activities of this promising class of compounds.
Synthesis and Characterization of this compound
The primary synthetic route to this compound is through the direct bromination of 3-nitroaniline. The potent activating and ortho-, para-directing effect of the amino group overrides the deactivating influence of the meta-positioned nitro group, facilitating the introduction of three bromine atoms at the 2, 4, and 6 positions.[2]
Protocol 1: Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
-
Buchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round bottom flask, dissolve 3-nitroaniline in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a solution of bromine in glacial acetic acid dropwise using a dropping funnel. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining acid.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals and determine the melting point.
Characterization:
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| FTIR Spectroscopy | Characteristic N-H stretching for the primary amine (around 3413-3284 cm⁻¹), and a strong absorption for the asymmetric stretching of the nitro group (around 1539 cm⁻¹).[2] |
| ¹H NMR Spectroscopy | A singlet for the aromatic proton and a signal for the amino protons. One study reported the aromatic proton at 7.497 ppm and the amino protons at 4.560 ppm.[2] |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the compound (~374.81 g/mol ), with a characteristic isotopic pattern due to the three bromine atoms.[2][4] |
Exploring Anticancer Activity: Rationale and Protocols
Nitroaromatic compounds have been investigated as potential anticancer agents, with their mechanism often linked to their alkylating properties, especially when a good leaving group is present.[3] The highly substituted and electron-deficient aromatic ring of this compound derivatives makes them interesting candidates for evaluation as cytotoxic agents.
Hypothesized Mechanism of Anticancer Action
The presence of multiple bromine atoms and a nitro group suggests that these derivatives could induce cancer cell death through several mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. The electron-withdrawing nature of the substituents may also facilitate interactions with biological nucleophiles, potentially leading to the alkylation of DNA or proteins.
Caption: Proposed Mechanisms of Anticancer Activity.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal cell line for selectivity assessment (e.g., human fibroblasts)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Investigating Antimicrobial and Antibiofilm Potential
Halogenated anilines have demonstrated promising antimicrobial and antibiofilm activities.[1] The presence of bromine and a nitro group in the target scaffold suggests a strong potential for activity against a broad spectrum of pathogenic microbes.
Hypothesized Mechanism of Antimicrobial Action
The antimicrobial mechanism of these compounds could involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with biofilm formation. The electron-deficient nature of the aromatic ring could facilitate interactions with microbial proteins and enzymes.
Caption: Workflow for Antimicrobial & Antibiofilm Evaluation.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 4: Assessment of Antibiofilm Activity (Crystal Violet Assay)
This protocol measures the ability of a compound to inhibit biofilm formation.
Materials:
-
Biofilm-forming microbial strain
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottomed plates
-
Test compounds
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Biofilm Formation: In a 96-well plate, add the microbial inoculum to TSB with glucose and different sub-MIC concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add ethanol to each well to solubilize the stain from the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
Structure-Activity Relationship (SAR) Insights
While specific data for this compound is scarce, general SAR principles for related compounds can guide derivative synthesis and optimization.
-
Halogenation: The number and position of halogen atoms can significantly impact activity. Increasing the number of halogens may enhance lipophilicity and, consequently, cell penetration.[5]
-
Nitro Group Position: The position of the nitro group relative to the amine and halogens is critical for electronic effects and potential bio-reductive activation.
-
Amine Substitution: Derivatization of the amino group (e.g., acylation, alkylation) can modulate the compound's physicochemical properties and biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. The protocols and rationale presented in this guide provide a robust framework for initiating a comprehensive investigation into the biological activities of its derivatives. Future research should focus on synthesizing a library of analogs with systematic modifications to the substitution pattern to elucidate detailed structure-activity relationships. Promising lead compounds identified through these in vitro assays should be further evaluated in in vivo models to assess their efficacy and safety profiles.
References
-
Giradkar, P. P., Pimpalshende, P. M., & Kosalge, S. B. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT), 11(5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Tribromoaniline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]
-
ResearchGate. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
-
Silva Lopes, M., Sena, C. F. de A., Silva, B. L., de Souza, C. M., Ramos, J. P., Cassali, G. D., Souza-Fagundes, E. M. de, Alves, R. J., de Oliveira, M. C., & de Oliveira, R. B. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Retrieved from [Link]
-
MDPI. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]
-
ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved from [Link]
-
MDPI. (2022). A Comparative Analysis of the In Vitro Anticancer Activity of Iridium(III) {η5-C5Me4R} Complexes with Variable R Groups. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of In Vitro Cytotoxicity against Selected Human Cancer Cell.... Retrieved from [Link]
-
ResearchGate. (n.d.). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4,6-Tribromo-3-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Introduction: 2,4,6-Tribromo-3-nitroaniline is a highly functionalized aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[1][2][3] The regiochemistry of its substituents—three bulky bromine atoms ortho and para to an amino group, and a meta-directing nitro group—makes it a unique building block. However, the synthesis, likely proceeding via the electrophilic bromination of 3-nitroaniline, can generate a range of impurities that are critical to remove for ensuring the integrity of downstream applications.
A Note on Methodology: Direct, peer-reviewed literature detailing the specific purification protocols for this compound is not extensively available. Therefore, this guide has been developed by a Senior Application Scientist, synthesizing established principles and field-proven protocols for structurally analogous compounds, such as other brominated nitroanilines.[4][5] This approach provides a robust and scientifically-grounded framework for achieving high purity.
Frequently Asked Questions (FAQs)
Section 1: Understanding Potential Impurities
Q1: What are the most probable impurities I should expect in my crude this compound?
A1: The impurity profile is almost entirely dictated by the synthetic route. Assuming the bromination of 3-nitroaniline, the primary impurities arise from incomplete reactions and side reactions. The activating, ortho-para directing amino group and the deactivating, meta-directing nitro group work in concert, but the reaction conditions can lead to a mixture of products.
Causality: The powerful activating effect of the amino group drives the electrophilic substitution of bromine.[6] However, steric hindrance from the bulky bromine atoms and the deactivating effect of the nitro group can impede the reaction from going to completion, leading to under-brominated species.
Common Impurities in this compound Synthesis:
| Impurity | Chemical Name | Source | Potential Downstream Impact |
|---|---|---|---|
| Starting Material | 3-Nitroaniline | Unreacted starting material | Can compete in subsequent reactions, leading to undesired byproducts. |
| Under-bromination | Monobromo-3-nitroaniline isomers | Incomplete reaction | Alters the molecular weight and reactivity of the final product. |
| Under-bromination | Dibromo-3-nitroaniline isomers | Incomplete reaction | Leads to heterogeneity in polymers or APIs; may possess different biological activity. |
| Side-products | Oxidized species or dark-colored tars | Harsh reaction conditions (e.g., excess bromine) | Can contaminate the final product with color and may be difficult to remove.[2] |
Section 2: Primary Purification Strategy - Recrystallization
Q2: What is the most effective initial method for purifying crude this compound?
A2: For laboratory and pilot scales, recrystallization is the most robust and cost-effective first-line purification technique.[5] This method leverages the differences in solubility between your target compound and the impurities in a selected solvent at varying temperatures. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the mother liquor.[4]
Q3: How do I select the best solvent for recrystallization?
A3: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at room temperature or below.[4] Based on solubility data for analogous compounds like 2,4,6-tribromoaniline and other nitroanilines, several solvents are excellent candidates.[3][7][8][9] It is imperative to perform small-scale solubility tests with your crude material to identify the optimal solvent.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale & Considerations |
|---|---|---|
| Ethanol | 78 | Often a good choice for moderately polar compounds. Its lower boiling point simplifies removal during drying.[4] |
| Glacial Acetic Acid | 118 | A common and effective solvent for brominated anilines, known to produce well-defined crystals.[4][5][10] Requires thorough washing of the final product to remove residual acid. |
| Methanol | 65 | Similar to ethanol but with a lower boiling point; very soluble with many anilines.[3][9] |
| Chloroform | 61 | A non-polar solvent that can be effective if impurities are significantly more polar than the target compound.[3][7] Use in a fume hood is mandatory. |
Troubleshooting Guide: Recrystallization
This section addresses common issues encountered during the recrystallization of brominated nitroanilines.
Problem 1: The crude product does not fully dissolve in the hot solvent.
-
Cause: Insufficient solvent volume or an inappropriate solvent choice.
-
Solution:
-
Add small additional aliquots of the hot solvent until dissolution is achieved. Avoid a large excess, as this will reduce your final yield.[4]
-
If a large volume of solvent is required with minimal dissolution, the solvent is likely a poor choice. Select an alternative from the screening table.
-
If a portion of the material remains insoluble even with excess solvent, these are likely insoluble impurities. In this case, perform a hot filtration to remove them before allowing the filtrate to cool.[5]
-
Problem 2: No crystals form after the solution has cooled.
-
Cause: The solution is not supersaturated. This is typically due to using too much solvent during the dissolution step.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
Cool Further: Place the flask in an ice bath to further decrease the compound's solubility.
-
Problem 3: The final product is discolored (e.g., yellowish or brownish).
-
Cause: The presence of highly colored, polar impurities (often oxidation byproducts).
-
Solution:
-
Re-dissolve the impure crystals in the minimum amount of hot solvent.
-
Add a very small amount (1-2% of the solute weight) of activated charcoal to the hot solution.[4]
-
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Allow the decolorized filtrate to cool and crystallize as usual.
-
Advanced Purification: Column Chromatography
Q4: When should I consider using column chromatography?
A4: Column chromatography is necessary when recrystallization fails to separate impurities with very similar solubility profiles to your target compound, which is often the case with isomeric impurities (e.g., dibromo-3-nitroaniline isomers).[11] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.
-
Stationary Phase: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity is recommended. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first. The goal is to find a ratio that gives your target compound an Rf value of approximately 0.3-0.4.
Protocols & Workflows
Workflow for Selecting a Purification Method
Caption: Decision workflow for purification strategy.
Detailed Protocol: Recrystallization of this compound
This protocol is adapted from established methods for similar compounds.[4][5]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. In a fume hood, add the selected solvent (e.g., glacial acetic acid or ethanol) in small portions, just enough to create a slurry.[5]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small increments until the solid just completely dissolves at or near the boiling point. Causality: Using the minimum amount of solvent is critical for maximizing recovery.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (If necessary): If insoluble impurities or charcoal are present, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear filtrate to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form correctly, excluding smaller impurity molecules. Rapid cooling can trap impurities.
-
Isolation: Once the solution has reached room temperature and crystal formation has ceased, cool the flask further in an ice-water bath for 15-30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Assess purity via melting point and TLC/HPLC.
Visualization of the Recrystallization Workflow
Caption: Step-by-step recrystallization workflow.
References
-
Wikipedia. (n.d.). 2,4,6-Tribromoaniline. Retrieved January 26, 2026, from [Link]
-
Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2,4,6-Tribromoaniline. Retrieved January 26, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4,6-Tribromoaniline on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Retrieved January 26, 2026, from [Link]
-
LookChem. (n.d.). 2,4,6-Tribromoaniline 147-82-0 wiki. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Nitroaniline. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). DE2550874C3 - Process for the preparation of 2,4,6-tribromaniline of high purity.
-
IJCRT.org. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. Retrieved January 26, 2026, from [Link]
-
YouTube. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE. Retrieved January 26, 2026, from [Link]
-
Google APIs. (n.d.). Exp 7. Aim: 2,4,6 tribromo aniline. Retrieved January 26, 2026, from [Link]
-
ProQuest. (n.d.). The Thermochemistry of Some Brominated Phenols and Anilines. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 3-Nitroaniline. Retrieved January 26, 2026, from [Link]
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 2. DE2550874C3 - Process for the preparation of 2,4,6-tribromaniline of high purity - Google Patents [patents.google.com]
- 3. ijcrt.org [ijcrt.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. studylib.net [studylib.net]
Technical Support Center: Regioselective Bromination of Substituted Anilines
Welcome to the technical support center for the regioselective bromination of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these highly reactive substrates. Here, we address common experimental challenges with in-depth explanations, troubleshooting guides, and validated protocols to enhance the precision and success of your synthetic strategies.
Understanding the Challenge: The High Reactivity of Anilines
Aniline and its derivatives are highly activated aromatic systems in electrophilic substitution reactions.[1][2][3] The amino group (-NH₂) is a potent electron-donating group, significantly increasing the electron density of the benzene ring, particularly at the ortho and para positions.[2][4] This strong activation, however, often leads to a lack of selectivity, resulting in multiple substitutions and a mixture of products.[5] A common outcome of direct bromination of aniline with bromine water is the formation of a 2,4,6-tribromoaniline precipitate.[1][2][6][7]
This guide will provide solutions to control this reactivity and achieve desired regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the bromination of substituted anilines.
Q1: My bromination of aniline yields a mixture of polybrominated products. How can I achieve monobromination?
A1: The primary cause of polybromination is the high activating nature of the amino group. To control the reaction and favor monosubstitution, you must temporarily reduce the activating effect of the -NH₂ group. The most common and effective method is to protect the amino group via acetylation.[1][5]
Causality: Acetylation converts the strongly activating amino group into a moderately activating acetamido group (-NHCOCH₃).[5] The lone pair of electrons on the nitrogen atom is now delocalized between the benzene ring and the adjacent carbonyl group, diminishing its ability to activate the aromatic ring.[4][5][8] This deactivation is sufficient to prevent over-bromination.[8]
Troubleshooting Protocol:
-
Protection (Acetylation): React the aniline with acetic anhydride.[4][5] This can be done in the presence of a base like pyridine or in a solvent such as glacial acetic acid.
-
Bromination: Proceed with the bromination of the resulting acetanilide.
-
Deprotection: Hydrolyze the acetamido group back to the amino group using acidic or basic conditions to obtain the desired monobrominated aniline.[4]
Q2: I am trying to achieve para-selective bromination, but I am getting a significant amount of the ortho-isomer. What can I do?
A2: While the acetamido group is ortho, para-directing, achieving high para-selectivity often requires leveraging steric hindrance.
Causality: The acetamido group is sterically bulkier than the amino group.[9] This bulkiness hinders the approach of the electrophile (bromine) to the ortho positions, thereby favoring substitution at the less sterically hindered para position.[4][9][10]
Troubleshooting & Optimization:
-
Confirm Protection: Ensure the acetylation step has gone to completion before bromination. Incomplete protection will leave highly reactive aniline, leading to ortho- and poly-substituted byproducts.
-
Choice of Brominating Agent: While molecular bromine (Br₂) in acetic acid is common, N-bromosuccinimide (NBS) can be a milder and more selective brominating agent.[11] The use of NBS can sometimes improve para-selectivity.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of bromination with NBS.[11] Experimenting with different solvents, from nonpolar (like dioxane) to polar (like DMSO), can help optimize the para:ortho ratio.[11]
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity.[9]
Q3: My Friedel-Crafts reaction on a bromoaniline is failing. What is the issue?
A3: Aniline and its derivatives, including many bromoanilines, are generally incompatible with Friedel-Crafts reactions.
Causality: The amino group is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[1][4][5] This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[1][4][5]
Solution: The amino group must be protected as an acetamide before attempting a Friedel-Crafts reaction. The resulting N-acetylated bromoaniline will undergo Friedel-Crafts alkylation or acylation successfully.[5] The protecting group can then be removed via hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoaniline from Aniline
This two-step procedure involves the protection of the amino group, followed by bromination and deprotection.
Step 1: Acetylation of Aniline to form Acetanilide
-
In a fume hood, add 10 mL of aniline to a 250 mL flask.
-
Carefully add 20 mL of acetic anhydride to the flask with gentle swirling.
-
Heat the mixture gently for 10-15 minutes.
-
Pour the hot mixture into 250 mL of cold water while stirring vigorously to precipitate the acetanilide.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain pure acetanilide.
Step 2: Bromination of Acetanilide and Hydrolysis to 4-Bromoaniline
-
Dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.
-
In a separate container, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.
-
After the addition is complete, stir the mixture for 30 minutes.
-
Pour the reaction mixture into 100 mL of cold water to precipitate the 4-bromoacetanilide.
-
Collect the product by vacuum filtration and wash with cold water.
-
To hydrolyze the 4-bromoacetanilide, add it to 20 mL of a 10% aqueous hydrochloric acid solution and reflux for 30-45 minutes.
-
Cool the solution and neutralize it with a concentrated sodium hydroxide solution until it is basic.
-
The 4-bromoaniline will precipitate. Collect the product by vacuum filtration, wash with water, and dry.
Data Presentation
| Reactant | Protecting Group | Brominating Agent | Major Product | Key Advantage |
| Aniline | None | Br₂/H₂O | 2,4,6-Tribromoaniline | Rapid, but non-selective |
| Aniline | Acetyl | Br₂/CH₃COOH | 4-Bromoaniline | High para-selectivity, controlled monobromination |
| Aniline | Acetyl | NBS | 4-Bromoaniline | Milder conditions, often improved selectivity |
Visualizing the Workflow
The following diagram illustrates the strategic workflow for achieving regioselective monobromination of aniline.
Caption: Workflow for regioselective bromination of aniline.
Mechanistic Insight: The Role of the Acetamido Group
The diagram below illustrates the delocalization of the nitrogen lone pair in acetanilide, which reduces the activation of the aromatic ring.
Caption: Electron delocalization in aniline vs. acetanilide.
References
-
Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
S. G. D. S. P. (2012). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate. Retrieved from [Link]
-
Sahu, P. C. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Quora. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
Mondal, B., & Mukherjee, A. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1162-1165. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]
-
Wang, Z. J., & Chen, Y. J. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(12), 14699-14711. Retrieved from [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]
-
Douglas, C. J., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 84(19), 12614-12622. Retrieved from [Link]
-
Carotti, A., et al. (2007). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Letters in Organic Chemistry, 4(1), 27-31. Retrieved from [Link]
-
Reddit. (2021). Would this be the right mechanism for bromination of aniline in Br2/HBr?. Retrieved from [Link]
-
Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Retrieved from [Link]
-
ATP STAR. (2016). "Protection" of Aniline in Aromatic reactions- IIT JEE | Vineet Khatri | ATP STAR. Retrieved from [Link]
-
Jessiman, A. S., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 753-757. Retrieved from [Link]
-
ResearchGate. (2024). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Clark, J. (n.d.). phenylamine (aniline) and bromine water. Chemguide. Retrieved from [Link]
-
YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. Retrieved from [Link]
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]
-
Brainly.in. (2018). Why we use glacial acetic acid in bromination of aniline?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Kim, J. S., et al. (2010). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 15(3), 1785-1793. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Reddit. (2023). How is the answer here both A and B? Isn't aniline a strong activating group, which doesn't allow mono-bromination?. Retrieved from [Link]
-
YouTube. (2023). Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. Retrieved from [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. byjus.com [byjus.com]
- 3. testbook.com [testbook.com]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Characterization of Polyhalogenated Anilines
Welcome to the technical support center for the characterization of polyhalogenated anilines (PHAs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of these complex molecules. As a class of compounds, PHAs present a unique set of analytical hurdles due to their varied isomeric forms, the influence of halogen atoms on their chemical properties, and their potential for thermal and chemical instability.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your analytical work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary challenges in characterizing polyhalogenated anilines?
-
Why is isomer-specific separation of PHAs so difficult?
-
How do the type and number of halogen atoms affect mass spectrometry results?
-
What causes the broad peaks often seen in the NMR spectra of chlorinated and brominated anilines?
-
Are there standard analytical methods for PHA analysis?
-
-
Troubleshooting Guide: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
-
Problem: Poor peak shape (tailing) for PHA compounds.
-
Problem: Co-elution of PHA isomers.
-
Problem: Suspected on-column or injector-site degradation (dehalogenation).
-
Problem: Difficulty interpreting mass spectra due to complex isotopic patterns.
-
-
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
-
Problem: Inadequate separation of closely related PHA isomers.
-
Problem: Poor retention or peak shape for early-eluting PHAs.
-
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Problem: Broad, poorly resolved signals in ¹H or ¹³C NMR spectra.
-
Problem: Difficulty in assigning signals in complex PHA spectra.
-
-
Troubleshooting Guide: Sample Preparation
-
Problem: Low recovery of PHAs from complex matrices.
-
Problem: Analyte degradation during sample preparation.
-
-
Methodology & Protocols
-
Protocol 1: Generic Sample Preparation using QuEChERS for PHAs in Soil.
-
Protocol 2: GC-MS Isomer-Specific Analysis of Dichloroanilines.
-
Protocol 3: Structure Elucidation using 2D NMR (HSQC/HMBC).
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing polyhalogenated anilines?
The characterization of polyhalogenated anilines is complicated by a confluence of factors. These include the existence of numerous positional isomers which are often difficult to separate chromatographically, the low solubility of highly halogenated congeners in common solvents, and their propensity for adsorption onto active sites in chromatographic systems, leading to poor peak shapes.[1] Furthermore, their analysis is challenged by potential thermal degradation, complex fragmentation patterns in mass spectrometry, and signal broadening in NMR spectra due to the quadrupolar moments of chlorine and bromine nuclei.[2][3][4]
Q2: Why is isomer-specific separation of PHAs so difficult?
Positional isomers of PHAs often have very similar physicochemical properties, such as boiling points and polarities, which makes their separation by conventional chromatographic techniques challenging. For instance, the various isomers of dichloroaniline or trichloroaniline may co-elute on standard GC or HPLC columns.[5][6] Achieving separation requires careful optimization of the stationary phase chemistry, mobile phase composition (for HPLC), and temperature programming (for GC) to exploit subtle differences in their interactions with the stationary phase.[6]
Q3: How do the type and number of halogen atoms affect mass spectrometry results?
Halogen atoms significantly influence the mass spectra of PHAs. Chlorine and bromine have characteristic isotopic patterns (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1) that result in distinctive M+2, M+4, etc., peaks in the molecular ion cluster, aiding in the identification of halogenated compounds.[2][7] The number of halogen atoms determines the complexity and relative intensities of these isotopic clusters. Fragmentation patterns are also affected; common fragmentation pathways for halogenated aromatics include the loss of the halogen atom (X•) or a hydrogen halide (HX).[8] The stability of the aromatic ring often results in a prominent molecular ion peak.[2]
Q4: What causes the broad peaks often seen in the NMR spectra of chlorinated and brominated anilines?
Nuclei with a spin quantum number I > 1/2, such as ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br, possess an electric quadrupole moment. This quadrupole moment interacts with the local electric field gradient at the nucleus, providing an efficient relaxation pathway. This rapid relaxation leads to a shortening of the excited state lifetime and, through the Heisenberg uncertainty principle, a broadening of the NMR signals of both the halogen nucleus itself and any coupled nuclei, including adjacent protons and carbons.[9][10] This phenomenon, known as quadrupolar broadening, can obscure fine coupling details and complicate spectral interpretation.[9]
Q5: Are there standard analytical methods for PHA analysis?
Yes, regulatory bodies have established standard methods for the analysis of anilines and their derivatives. For example, the U.S. Environmental Protection Agency (EPA) Method 8131 provides a procedure for the determination of aniline and its derivatives in environmental samples using gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or other suitable detectors.[2] This method also suggests confirmation by a second GC column or by GC-MS. While these methods provide a robust framework, they often require optimization for specific matrices and isomer separations.
Troubleshooting Guide: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Problem: Poor peak shape (tailing) for PHA compounds.
Causality: The basic nitrogen of the aniline functional group can interact with acidic sites (silanols) on the surface of the GC inlet liner and the capillary column. This reversible adsorption leads to a portion of the analyte molecules being delayed as they travel through the system, resulting in asymmetric, tailing peaks.
Troubleshooting Steps:
-
Inlet Maintenance:
-
Action: Deactivate or replace the inlet liner. Over time, liners can become active due to the deposition of non-volatile matrix components.
-
Rationale: Using a liner that is specifically designed for inertness (e.g., a silanized or base-deactivated liner) minimizes the available sites for analyte interaction. Regular replacement is crucial, especially when analyzing complex matrices.[2]
-
-
Column Choice and Conditioning:
-
Action: Use a GC column designed for the analysis of basic compounds. If using a standard column, ensure it is properly conditioned according to the manufacturer's instructions.
-
Rationale: Columns specifically marketed for amine analysis often have a more thoroughly deactivated surface. Proper conditioning removes residual manufacturing impurities and ensures a more inert surface.
-
-
Analyte Derivatization:
-
Action: Consider derivatizing the aniline's amino group (e.g., through acetylation or silylation) prior to analysis.
-
Rationale: Derivatization masks the basic nitrogen, reducing its ability to interact with active sites and significantly improving peak shape. This is a common strategy for improving the chromatography of amines.[11]
-
Problem: Co-elution of PHA isomers.
Causality: Positional isomers of PHAs often have very similar vapor pressures and polarities, leading to insufficient separation on standard GC columns.
Troubleshooting Steps:
-
Optimize GC Method Parameters:
-
Action: Decrease the temperature ramp rate of the GC oven program.
-
Rationale: A slower temperature ramp increases the time each analyte spends interacting with the stationary phase, providing more opportunity for separation based on subtle differences in volatility and polarity.
-
-
Select an Appropriate Stationary Phase:
-
Action: Switch to a column with a different selectivity. For aromatic isomers, a more polar stationary phase (e.g., one with a higher percentage of cyanopropylphenyl) can enhance separation.
-
Rationale: Different stationary phases provide different separation mechanisms. While a standard 5% phenyl-methylpolysiloxane column separates based primarily on boiling point, a cyanopropyl-containing phase can offer additional selectivity based on dipole-dipole interactions, which can be effective for separating polar isomers.[6]
-
-
Increase Column Length or Decrease Internal Diameter:
-
Action: Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm).
-
Rationale: Both of these changes increase the overall efficiency of the chromatographic system (i.e., the number of theoretical plates), which enhances the resolving power and can improve the separation of closely eluting peaks.
-
Problem: Suspected on-column or injector-site degradation (dehalogenation).
Causality: Polyhalogenated aromatic compounds can undergo dehalogenation (loss of a halogen atom) at high temperatures, particularly in the presence of active metal surfaces or other catalytic sites in the GC injector.
Troubleshooting Steps:
-
Lower Injector Temperature:
-
Action: Reduce the injector temperature in increments of 10-20 °C and monitor the response of the parent PHA versus any potential dehalogenated byproducts.
-
Rationale: This is the most direct way to mitigate thermally induced degradation. The optimal temperature will be a balance between efficient volatilization of the analyte and minimizing its decomposition.
-
-
Use an Inert Flow Path:
-
Action: Ensure all components in the sample flow path, including the inlet liner and seals, are made of inert materials.
-
Rationale: Stainless steel and other metal surfaces can catalyze dehalogenation reactions at high temperatures. Using deactivated liners and gold-plated seals can significantly reduce this effect.[2]
-
-
Consider Cool On-Column Injection:
-
Action: If available, switch to a cool on-column injection technique.
-
Rationale: This technique introduces the sample directly onto the column at a low temperature, eliminating contact with the hot injector port and minimizing the risk of thermal degradation.
-
Problem: Difficulty interpreting mass spectra due to complex isotopic patterns.
Causality: The presence of multiple chlorine and/or bromine atoms leads to a complex cluster of isotopic peaks for the molecular ion and any halogen-containing fragments, which can be challenging to interpret manually.
Troubleshooting Steps:
-
Utilize Isotope Pattern Calculators:
-
Action: Use the isotope pattern simulation tools available in your mass spectrometer's software or online chemical calculators.
-
Rationale: These tools can accurately predict the expected isotopic distribution for a given elemental formula, allowing you to compare the theoretical pattern with your experimental data for confirmation.
-
-
Employ High-Resolution Mass Spectrometry (HRMS):
-
Action: If available, acquire data using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the ion. This is a powerful tool for confirming the identity of your PHA and its fragments, especially in complex matrices.[12]
-
-
Analyze Fragmentation Patterns:
-
Action: Look for characteristic losses from the molecular ion.
-
Rationale: For polychlorinated anilines, common fragmentation pathways include the sequential loss of Cl• (mass 35) and HCl (mass 36). For polybrominated anilines, look for losses of Br• (mass 79/81) and HBr (mass 80/82).[2][8] The presence of these neutral losses can help confirm the structure.
-
Table 1: Common EI-MS Fragmentation of Dichloroaniline Isomers [7]
| m/z | Interpretation | Notes |
| 161 | [M]⁺ (with ³⁵Cl₂) | Molecular ion, base peak |
| 163 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) | Isotopic peak, approx. 65% of M⁺ |
| 165 | [M+4]⁺ (with ³⁷Cl₂) | Isotopic peak, approx. 10% of M⁺ |
| 126 | [M-Cl]⁺ | Loss of a chlorine radical |
| 90 | [M-Cl-HCl]⁺ | Subsequent loss of HCl |
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
Problem: Inadequate separation of closely related PHA isomers.
Causality: Similar to GC, the subtle differences in polarity and hydrophobicity among PHA isomers make their separation by standard reversed-phase HPLC challenging.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Action: Perform a gradient optimization or systematically vary the ratio of organic solvent to aqueous buffer. Consider using a different organic modifier (e.g., methanol instead of acetonitrile).
-
Rationale: Acetonitrile and methanol offer different selectivities due to their differing abilities to engage in dipole-dipole and hydrogen-bonding interactions with the analyte and stationary phase. Fine-tuning the mobile phase is often the most effective way to improve resolution.[13]
-
-
Select a Phenyl-Hexyl or Biphenyl Stationary Phase:
-
Action: Switch from a standard C18 column to a phenyl-hexyl or biphenyl column.
-
Rationale: These stationary phases provide π-π interactions with the aromatic ring of the anilines. These interactions are sensitive to the position of the electron-withdrawing halogen substituents, which can significantly enhance the separation of positional isomers.[1]
-
-
Adjust Mobile Phase pH:
-
Action: Adjust the pH of the aqueous component of the mobile phase. For anilines, a slightly acidic to neutral pH is often optimal.
-
Rationale: The retention of anilines on reversed-phase columns is pH-dependent. At low pH, the amino group becomes protonated, increasing polarity and reducing retention. At neutral or slightly basic pH, the free base form is more retained. Controlling the pH can alter the selectivity between isomers.
-
Problem: Poor retention or peak shape for early-eluting PHAs.
Causality: Less halogenated anilines (e.g., monochloroaniline) can be quite polar and may have limited retention on reversed-phase columns, sometimes eluting near the solvent front with poor peak shape.
Troubleshooting Steps:
-
Decrease the Initial Organic Solvent Concentration:
-
Action: Lower the percentage of organic solvent at the beginning of the gradient.
-
Rationale: This increases the overall polarity of the mobile phase, promoting greater retention of the more polar analytes on the nonpolar stationary phase.
-
-
Use an Aqueous Stable C18 Column:
-
Action: Employ a column specifically designed for use in highly aqueous mobile phases.
-
Rationale: Traditional C18 phases can undergo "phase collapse" or "dewetting" in highly aqueous conditions, leading to a dramatic loss of retention and poor peak shape. Aqueous-stable columns are designed to prevent this.
-
-
Consider HILIC or Mixed-Mode Chromatography:
-
Action: For very polar PHAs, explore alternative chromatographic modes like Hydrophilic Interaction Chromatography (HILIC) or mixed-mode chromatography.
-
Rationale: HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar compounds that are poorly retained in reversed-phase.
-
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Broad, poorly resolved signals in ¹H or ¹³C NMR spectra.
Causality: The primary cause is quadrupolar broadening from adjacent chlorine or bromine atoms. The rapid relaxation of these quadrupolar nuclei leads to line broadening in the spectra of coupled ¹H and ¹³C nuclei.[9]
Troubleshooting Steps:
-
Increase the Spectrometer Field Strength:
-
Action: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz).
-
Rationale: The magnitude of quadrupolar broadening is inversely proportional to the magnetic field strength. Higher fields will result in sharper lines and better resolution.[10]
-
-
Optimize Acquisition Temperature:
-
Action: Acquire spectra at an elevated temperature.
-
Rationale: Increasing the temperature increases the rate of molecular tumbling. If the tumbling rate becomes fast enough, it can partially average the electric field gradient, leading to a reduction in the rate of quadrupolar relaxation and thus sharper lines.
-
-
Use Specialized NMR Pulse Sequences:
-
Action: For solid-state NMR, techniques like Multiple-Quantum Magic-Angle Spinning (MQMAS) or Satellite-Transition Magic-Angle Spinning (STMAS) can be used.[3]
-
Rationale: These advanced solid-state NMR experiments are specifically designed to refocus the anisotropic broadening caused by second-order quadrupolar interactions, yielding high-resolution spectra of quadrupolar nuclei and their neighbors.
-
Problem: Difficulty in assigning signals in complex PHA spectra.
Causality: The presence of multiple halogen substituents and the resulting complex coupling patterns and overlapping signals can make unambiguous assignment of protons and carbons from 1D spectra alone nearly impossible.
Troubleshooting Steps:
-
Acquire 2D Correlation Spectra:
-
Action: Run a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.
-
Rationale:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled to each other (typically over 2-3 bonds), helping to map out proton connectivity within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, providing unambiguous C-H assignments.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).[14][15]
-
-
-
Use a Combination of 1D and 2D Data:
-
Action: Integrate the information from all acquired spectra to build the structure piece by piece.
-
Rationale: The process of structure elucidation is like solving a puzzle. The 1D ¹H spectrum provides information on chemical shifts and coupling constants, the ¹³C spectrum shows the number of unique carbons, and the 2D spectra provide the connectivity map to put all the pieces together.[16]
-
Troubleshooting Guide: Sample Preparation
Problem: Low recovery of PHAs from complex matrices (e.g., soil, tissue).
Causality: PHAs can be strongly adsorbed to organic matter and other components in complex matrices. The choice of extraction solvent and technique is critical to efficiently disrupt these interactions.
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Action: Use a solvent or solvent mixture that matches the polarity of the target PHAs. A mixture of a nonpolar solvent (like hexane) and a more polar solvent (like acetone or dichloromethane) is often effective.[17]
-
Rationale: The "like dissolves like" principle applies. A solvent mixture can more effectively solvate a range of PHAs with varying degrees of halogenation and polarity.
-
-
Employ an Appropriate Extraction Technique:
-
Action: For solid samples, consider Accelerated Solvent Extraction (ASE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Rationale: ASE uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption.[18] QuEChERS is a streamlined approach that combines extraction and cleanup into a few simple steps and has been successfully applied to a wide range of analytes in complex matrices.[19][20]
-
-
Adjust Sample pH:
-
Action: Before extraction, adjust the pH of the sample to ensure the anilines are in their neutral (free base) form.
-
Rationale: At acidic pH, anilines will be protonated and become more water-soluble, leading to poor extraction into organic solvents. Maintaining a neutral or slightly basic pH ensures they remain in their less polar, more extractable form.[21]
-
Problem: Analyte degradation during sample preparation.
Causality: PHAs can be susceptible to degradation, for example, through oxidation or dehalogenation, if exposed to harsh chemical conditions or high temperatures for extended periods.
Troubleshooting Steps:
-
Minimize Exposure to High Heat:
-
Action: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a moderate temperature rather than high heat.
-
Rationale: This reduces the risk of thermal degradation and the loss of more volatile PHAs.
-
-
Use Protective Sample Handling:
-
Action: Work with samples in amber vials and minimize their exposure to direct light.
-
Rationale: Some PHAs may be photolytically unstable. Using amber glassware protects them from degradation.
-
-
Evaluate Matrix Effects:
-
Action: Prepare matrix-matched standards or use isotopically labeled internal standards.
-
Rationale: Co-extracted matrix components can enhance or suppress the analyte signal in the analytical instrument. Using matrix-matched standards or a stable isotope-labeled analog of the analyte that behaves similarly during extraction and analysis can correct for these effects and for any losses during sample preparation.
-
Methodology & Protocols
Protocol 1: Generic Sample Preparation using QuEChERS for PHAs in Soil
This protocol is a starting point and should be optimized for your specific analytes and matrix.
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Hydration (if necessary): If the soil is very dry, add a small amount of water to achieve a paste-like consistency.
-
Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[19]
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL centrifuge tube containing d-SPE cleanup sorbents (e.g., MgSO₄ and PSA - Primary Secondary Amine).
-
Vortex and Centrifuge: Vortex for 30 seconds, then centrifuge for 2 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS or LC-MS analysis.
Protocol 2: GC-MS Isomer-Specific Analysis of Dichloroanilines
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: DB-17ms (50% Phenyl - 50% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar mid-polarity column)
-
Injector: 250 °C, Splitless mode
-
Oven Program: 60 °C (hold 2 min), ramp to 200 °C at 5 °C/min, then to 280 °C at 20 °C/min (hold 5 min).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 50-300.
-
Rationale: A mid-polarity column provides the necessary selectivity to separate the dichloroaniline isomers, which may co-elute on a nonpolar column. The slow temperature ramp is crucial for resolving these closely boiling compounds.[6]
Protocol 3: Structure Elucidation using 2D NMR (HSQC/HMBC)
This workflow assumes you have an isolated, purified PHA compound.
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to identify the number of proton and carbon environments.
-
Acquire HSQC Spectrum: This experiment will correlate each proton signal with its directly attached carbon. This allows for the confident assignment of all CH, CH₂, and CH₃ groups.[14]
-
Acquire HMBC Spectrum: This experiment reveals correlations between protons and carbons over 2 and 3 bonds.
-
Application: Use the HMBC correlations to piece together the carbon skeleton. For example, a proton on the aromatic ring will show a correlation to the carbons that are two and three bonds away, including quaternary carbons (those bearing a halogen or the amino group). This is essential for determining the substitution pattern on the aniline ring.[15]
-
Workflow Diagram for Structure Elucidation
Caption: Workflow for PHA structure elucidation using NMR and MS.
References
-
U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. SW-846. [Link]
- Lange, F. T., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of Environmental and Analytical Toxicology.
- Schummer, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
- Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.
- Matraszek-Zuchowska, I., & Sowinska, A. (2018). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Open Chemistry.
- Harris, R. K., & Mann, B. E. (Eds.). (1978). NMR and the Periodic Table. Academic Press.
-
Columbia University, Department of Chemistry. HSQC and HMBC. NMR Core Facility. [Link]
- Kralles, Z. T., et al. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
-
SIELC Technologies. Separation of 2,4,6-Trichloroaniline on Newcrom R1 HPLC column. [Link]
- Lehotay, S. J. (2007). QuEChERS—A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Hung, I., & Gan, Z. (2020). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials.
- Li, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules.
- Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms.
- BenchChem. (2025). In-Depth Technical Guide to the Molecular Structure of 3,5-Dichloroaniline.
-
Chemistry LibreTexts. Quadrupolar Coupling. [Link]
- Wasylishen, R. E. (2007). Practical Aspects of Modern Routine Solid-State Multinuclear Magnetic Resonance Spectroscopy: One-Dimensional Experiments.
- Bombaugh, K. J. (1964).
- Cornell University. (2017). Structural Elucidation of An Unknown Compound. eCommons@Cornell.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Sun, P., & Lee, H. K. (2011). Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling.
- Agilent Technologies. (2023).
- Silva, A. M. S., et al. (2013).
- TA Instruments. (n.d.). Analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14.
- National Institutes of Health. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Socas-Rodríguez, B., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. Foods.
- Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Chemistry Stack Exchange.
- Al-Jalal, A., et al. (2002). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of Chemical Research.
Sources
- 1. agilent.com [agilent.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. smbstcollege.com [smbstcollege.com]
- 16. ecommons.cornell.edu [ecommons.cornell.edu]
- 17. Solvent Selection for Pressurized Liquid Extraction of Polymeric Sorbents Used in Air Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Safe Waste Disposal for 2,4,6-Tribromo-3-nitroaniline Synthesis
This guide provides detailed protocols and answers to frequently asked questions regarding the safe handling and disposal of hazardous waste generated during the synthesis of 2,4,6-Tribromo-3-nitroaniline. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
The synthesis of this compound involves the use of hazardous materials, including a toxic starting material (3-nitroaniline), a corrosive and oxidizing brominating agent (elemental bromine), and various solvents.[1][2] The resulting waste streams are complex and require careful segregation, neutralization, and disposal. Improper handling can lead to personnel exposure, violent reactions, and environmental contamination.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous waste streams generated during this synthesis?
A1: The synthesis of this compound typically generates three primary waste streams, each with distinct hazards:
-
Aqueous Acidic Waste: This stream originates from the reaction quenching and product washing steps. It is highly corrosive due to the presence of hydrobromic acid (HBr), a byproduct of the bromination reaction. It also contains unreacted bromine, making it an oxidizing and toxic mixture.
-
Halogenated Organic Waste: This includes solvents used for the reaction and extraction (e.g., dichloromethane, chloroform), as well as rinsing of glassware. This waste is contaminated with the product, starting materials, and byproducts, all of which are halogenated and nitrated aromatic compounds. These compounds are generally toxic and harmful to aquatic life with long-lasting effects.
-
Solid Hazardous Waste: This category includes the crude product before purification, any isolated byproducts, and contaminated materials such as filter paper, gloves, and disposable labware. The final product, 2,4,6-Tribromoaniline, is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged exposure.[4]
Q2: What immediate safety precautions and Personal Protective Equipment (PPE) are required when handling this waste?
A2: All waste handling must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[2] The required PPE includes:
-
Gloves: Neoprene or nitrile gloves are recommended. Always check the glove manufacturer's specifications for resistance to bromine and the organic solvents being used.[2]
-
Eye Protection: Tight-fitting safety goggles and a face shield are mandatory to protect against splashes of corrosive and toxic materials.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes are required to protect the skin.[5]
Q3: Can I mix the different waste streams?
A3: Absolutely not. Mixing waste streams is extremely dangerous and violates hazardous waste regulations.
-
Mixing acidic aqueous waste with organic solvent waste can lead to exothermic reactions and the release of toxic gases.
-
Solid waste must be kept separate from liquid waste.
-
Never mix incompatible chemicals, such as oxidizing bromine waste with flammable organic solvents, in the same container.[2]
Troubleshooting and Specific Disposal Guides
Q4: How do I safely neutralize and dispose of the residual acidic brominating mixture?
A4: The aqueous waste from the reaction workup contains both acid (HBr) and unreacted elemental bromine (Br₂). Both must be neutralized before the waste can be consolidated. The primary reason for quenching bromine is to reduce its high toxicity and oxidizing potential. Sodium thiosulfate is a common and effective reducing agent for this purpose.[6][7]
Protocol: Neutralization of Aqueous Bromine Waste
-
Preparation: Conduct this procedure in a chemical fume hood. Ensure an ice bath is on hand to control the reaction temperature, as the initial neutralization can be exothermic.
-
Quenching Excess Bromine: Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the stirring aqueous waste.[7] Continue the addition in small portions until the characteristic red-brown color of bromine disappears and the solution becomes colorless.[8]
-
Neutralizing Acid: Once the bromine is quenched, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid.[9] Be cautious, as this will generate carbon dioxide gas, causing effervescence. Add the base slowly to avoid vigorous foaming.
-
Final pH Check: Use pH paper or a calibrated pH meter to ensure the final pH of the solution is between 6 and 8.
-
Collection: Pour the neutralized aqueous solution into a properly labeled "Neutralized Aqueous Waste" container. Do not pour it down the drain unless permitted by your institution's environmental health and safety (EHS) office.[10]
Q5: What is the correct procedure for disposing of halogenated organic solvent waste?
A5: Halogenated solvents must be segregated from non-halogenated solvents. The U.S. Environmental Protection Agency (EPA) classifies many halogenated organic compounds as hazardous waste, requiring specific disposal procedures.[11]
Protocol: Collection of Halogenated Organic Waste
-
Select the Correct Container: Use a designated, properly vented, and clearly labeled "Halogenated Organic Waste" container. The container must be made of a material compatible with the solvents being used (typically glass or polyethylene).
-
Segregation: Do not mix any other type of waste in this container. This includes aqueous waste, solids, or non-halogenated solvents.
-
Labeling: Ensure the label on the container lists all components, including the solvents and the primary dissolved solutes (e.g., "Dichloromethane, this compound").
-
Storage: Keep the waste container closed when not in use and store it in a designated satellite accumulation area or secondary containment.[2] Arrange for pickup by your institution's EHS department.
Q6: I have solid byproducts and contaminated filter paper. How should these be handled?
A6: All solid materials that have come into contact with the reactants or product are considered hazardous solid waste. This includes the product itself, which is classified as harmful.[4]
Protocol: Disposal of Contaminated Solid Waste
-
Collection: Place all contaminated solid items (filter paper, weighing boats, gloves, etc.) into a designated, labeled plastic bag or a solid waste container.
-
Labeling: The container must be clearly labeled "Hazardous Solid Waste" and list the chemical contaminants (e.g., "this compound, 3-nitroaniline").
-
Storage: Keep the solid waste container sealed and store it with other hazardous waste for professional disposal. Do not place it in the regular trash.[12]
Q7: How do I decontaminate my glassware after the experiment?
A7: Proper decontamination is crucial to prevent cross-contamination of future experiments and to ensure safety.
Protocol: Glassware Decontamination
-
Initial Rinse (Halogenated Waste): Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this initial rinseate is contaminated and must be disposed of as Halogenated Organic Waste. Do not wash bromine-contaminated glassware with acetone initially, as this can form bromoacetone, a potent lachrymator; use an alcohol rinse first if significant bromine is present.[13]
-
Second Rinse (Aqueous Waste): If there is residual acid, rinse with a small amount of water and collect this in the aqueous waste stream for neutralization.
-
Washing: After the hazardous residues have been removed by the initial rinses, the glassware can be washed with soap and water and then oven-dried.
Waste Stream Summary
| Waste Stream | Description | Primary Hazards | Disposal Protocol |
| Aqueous Acidic Waste | Filtrate and washings from the reaction workup. | Corrosive (HBr), Toxic, Oxidizer (Br₂) | 1. Quench with 10% Sodium Thiosulfate. 2. Neutralize with Sodium Bicarbonate. 3. Collect in "Neutralized Aqueous Waste". |
| Halogenated Organic Waste | Reaction solvents, extraction solvents, and initial glassware rinses. | Toxic, Environmental Hazard. | Collect in a labeled "Halogenated Organic Waste" container. Do not mix with other waste types. |
| Solid Hazardous Waste | Crude product, byproducts, contaminated filter paper, gloves, etc. | Toxic (Harmful if swallowed, inhaled, or on skin).[4] | Collect in a sealed and labeled "Hazardous Solid Waste" container for professional disposal. |
| Contaminated Glassware | All flasks, beakers, funnels, etc., used in the synthesis. | Residual chemical contamination. | 1. Rinse with organic solvent (collect as Halogenated Waste). 2. Wash with soap and water. |
Waste Management Workflow
The following diagram illustrates the decision-making process for segregating and treating waste from the synthesis.
Caption: Waste Segregation and Treatment Workflow.
References
-
Carl ROTH. (2024). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Goofer King. (2014). Neutralization of Bromine. YouTube. Retrieved from [Link]
-
Yousefi, Z. (2015). Neutralize spilled bromine in laboratories. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Retrieved from [Link]
-
Rutgers Environmental Health and Safety. Bromine SOP. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. Retrieved from [Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
-
Singh, P., et al. (2021). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
Providence College, Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry Laboratory SOP. Retrieved from [Link]
-
Chamberland, S. (n.d.). Working with Bromine SOP. Retrieved from [Link]
-
Quora. (2018). How does sodium thiosulfate neutralize bromine? Retrieved from [Link]
-
Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 13. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on 2,4,6-Tribromo-3-nitroaniline Reactions
Welcome to the technical support center for optimizing reactions involving 2,4,6-Tribromo-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in modulating reaction rates and outcomes. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your experimental design.
Introduction: Why Solvent Choice is Paramount
The synthesis and subsequent reactions of this compound, a highly functionalized aromatic compound, are profoundly influenced by the reaction medium. The choice of solvent can dramatically alter reaction rates, regioselectivity, and even the feasibility of a synthetic step. This is primarily due to the solvent's ability to stabilize or destabilize reactants, intermediates, and transition states. For electrophilic aromatic substitution (EAS) reactions, such as further bromination or other modifications, the solvent's role in stabilizing the cationic intermediate (the arenium ion) is a key determinant of the reaction kinetics.[1] This guide will provide a framework for understanding and troubleshooting these solvent-dependent processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your experiments with this compound.
Q1: My bromination reaction of an aniline derivative is proceeding too slowly. What is the first solvent-related parameter I should consider?
A1: The first and most critical parameter to evaluate is the polarity of your solvent. Electrophilic aromatic substitution reactions, including bromination, typically proceed through a positively charged intermediate known as an arenium ion or sigma complex.[1] The formation of this intermediate is often the rate-determining step.[1]
-
Expert Insight: Polar solvents are generally preferred for accelerating these reactions as they can stabilize the charged arenium ion. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the reaction rate. If your reaction is sluggish in a non-polar solvent like hexane or toluene, consider switching to a more polar alternative.
Q2: I am observing the formation of multiple isomers in my reaction. How can the solvent influence the regioselectivity?
A2: Solvent polarity can significantly impact the regioselectivity of electrophilic substitution on a complex molecule like this compound. This is because the solvent can differentially stabilize the transition states leading to different isomers.
-
Causality: In a study on the bromination of meta-substituted anilines, it was observed that the regioselectivity is markedly dependent on the solvent's polarity.[2] For instance, in some cases, polar aprotic solvents might favor substitution at a position ortho to the activating amino group, while less polar solvents could lead to a different isomeric ratio.[2] This is due to the intricate balance of stabilizing the developing positive charge on the aromatic ring and interactions with the substituents.
Q3: Can the choice of solvent affect the reactivity of my brominating agent?
A3: Absolutely. The solvent can influence the effective electrophilicity of your brominating agent. For instance, when using molecular bromine (Br₂), a polar solvent can help to polarize the Br-Br bond, making it more electrophilic and thus more reactive.[3] In some cases, polar solvents can facilitate the dissociation of the brominating agent, leading to a higher concentration of the active electrophile.[3]
-
Troubleshooting: If you are using a milder brominating agent and experiencing a slow reaction, switching to a more polar solvent could enhance its reactivity. Conversely, if the reaction is too vigorous and leading to side products, a less polar solvent might temper the reactivity of the brominating agent.
Q4: I am concerned about the solubility of my starting material, this compound. What are some suitable solvents?
A4: Ensuring your reactants are fully dissolved is crucial for a homogeneous reaction and reproducible kinetics. Based on data for structurally similar compounds like 2,4,6-tribromoaniline and various nitroanilines, we can infer a solubility profile.
-
Recommendations:
-
Good Solubility: Expect good solubility in polar aprotic solvents like acetone, and alcohols such as ethanol and methanol.[4]
-
Moderate Solubility: Chloroform and ether are also likely to be effective solvents.
-
Poor Solubility: It is expected to be insoluble or poorly soluble in water and non-polar aliphatic hydrocarbons.
-
Always perform a preliminary solubility test with a small amount of your material before setting up a large-scale reaction.
Data Summary: Solvent Properties and Their Expected Impact
The following table summarizes the properties of common laboratory solvents and their anticipated effect on the electrophilic bromination rate of an activated aromatic system like this compound.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Polarity Index | Expected Impact on Reaction Rate | Rationale |
| Hexane | Non-polar | 1.88 | 0.1 | Very Slow | Poor stabilization of the arenium ion intermediate. |
| Toluene | Non-polar | 2.38 | 2.4 | Slow | Limited stabilization of the charged intermediate. |
| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Moderate | Offers some stabilization of the transition state. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 4.0 | Moderate to Fast | Good solvating power and moderate polarity. |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Fast | High polarity effectively stabilizes the arenium ion. |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Fast | High dielectric constant provides strong stabilization of charged intermediates. |
| Ethanol | Polar Protic | 24.55 | 4.3 | Moderate to Fast | Can stabilize the arenium ion, but may also solvate the nucleophile, potentially slowing the reaction. |
| Acetic Acid | Polar Protic | 6.15 | 6.2 | Moderate | Can act as both a solvent and a catalyst, but its lower dielectric constant may limit rate enhancement compared to other polar solvents. |
| Water | Polar Protic | 80.1 | 10.2 | Variable | While highly polar, the poor solubility of the substrate is a major limiting factor. |
Visualizing the Process
Diagram 1: The Role of Solvent in Stabilizing the Arenium Ion Intermediate
Caption: A polar solvent stabilizes the charged transition state and arenium ion, lowering the activation energy and increasing the reaction rate compared to a non-polar solvent.
Experimental Protocols
Protocol 1: Screening of Solvents for Reaction Rate Optimization
This protocol provides a general framework for systematically evaluating the impact of different solvents on your reaction.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare stock solutions of this compound and the brominating agent (e.g., N-bromosuccinimide) in a suitable, inert solvent if necessary for accurate dispensing.
-
-
Reaction Setup:
-
In parallel reaction vials, add an equal molar amount of this compound.
-
To each vial, add a different solvent from the table above (e.g., Dichloromethane, Acetonitrile, THF, Toluene) to achieve the same concentration.
-
Stir the mixtures at a constant temperature (e.g., room temperature) until the starting material is fully dissolved.
-
-
Reaction Initiation and Monitoring:
-
Add an equimolar amount of the brominating agent to each vial simultaneously.
-
Start a timer for each reaction.
-
At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., with a solution of sodium thiosulfate).
-
Analyze the quenched aliquots by a suitable method (e.g., HPLC, GC-MS, or TLC) to determine the percentage conversion of the starting material to the product.
-
-
Data Analysis:
-
Plot the percentage conversion versus time for each solvent.
-
The initial slope of these curves will give a qualitative comparison of the initial reaction rates. A steeper slope indicates a faster reaction.
-
Diagram 2: Experimental Workflow for Solvent Screening
Caption: A systematic workflow for evaluating the effect of different solvents on the reaction rate.
Concluding Remarks
The judicious choice of solvent is a powerful tool for any synthetic chemist. By understanding the mechanistic underpinnings of how solvents interact with the reacting species, particularly the stabilization of charged intermediates in electrophilic aromatic substitution, researchers can overcome common hurdles such as slow reaction times and poor selectivity. We encourage you to use this guide as a starting point for your investigations and to develop a systematic approach to solvent screening in your synthetic endeavors.
References
-
Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2009(8), 1305-1308. [Link]
-
Khan Academy. (n.d.). Bromination of Aniline. [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. [Link]
-
PubChem. (n.d.). 3-Nitroaniline. [Link]
-
IJCRT.org. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. [Link]
Sources
Validation & Comparative
Comparative analysis of Suzuki coupling with 2,4,6-tribromoaniline vs. 2,4,6-Tribromo-3-nitroaniline
A Comparative Analysis of 2,4,6-tribromoaniline vs. 2,4,6-Tribromo-3-nitroaniline
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its versatility and reliability in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this reaction, which couples organoboron compounds with organohalides, has become indispensable in the synthesis of pharmaceuticals, fine chemicals, and complex natural products due to its mild conditions and the low toxicity of its boron-based reagents.[1][3]
The reaction mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][4] The efficiency of this cycle, particularly the rate-determining oxidative addition step, is profoundly influenced by the electronic and steric nature of the substrates.[4][5]
This guide provides an in-depth comparative analysis of the Suzuki coupling applied to two structurally related but electronically distinct substrates: 2,4,6-tribromoaniline and this compound. For researchers in drug development, understanding how the presence of a potent electron-withdrawing nitro group alters the reactivity profile is critical for optimizing reaction conditions and achieving desired synthetic outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support our analysis.
The Suzuki-Miyaura Catalytic Cycle
The fundamental pathway of the Suzuki-Miyaura reaction provides the framework for understanding the reactivity of our target substrates. The efficiency of each step is dictated by the catalyst, ligands, base, and the electronic properties of the coupling partners.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Part 1: Analysis of 2,4,6-tribromoaniline
Substrate Profile: Steric Hindrance and Moderate Electron Density
2,4,6-tribromoaniline presents a unique challenge for Suzuki coupling. The aniline moiety contains an electron-donating amino group (-NH₂), which activates the aromatic ring towards electrophilic substitution. However, in the context of cross-coupling, its electronic influence is counteracted by the inductive electron-withdrawing effect of the three heavy bromine atoms. Furthermore, the two bromine atoms ortho to the amino group create significant steric hindrance around the reactive C-Br bonds, which can impede the oxidative addition step.
Reactivity and Strategic Considerations
The key challenge with this substrate is achieving complete substitution at all three bromine positions without promoting side reactions. Due to the steric congestion, forcing conditions might be required, which could lead to catalyst deactivation or undesired homocoupling of the boronic acid. A robust catalyst system that is both highly active and stable is therefore paramount.
Interestingly, successful Suzuki couplings of 2,4,6-tribromoaniline have been reported using a ligand-free system with Pd(OAc)₂ as the catalyst precursor.[6] This approach is synthetically attractive due to its simplicity and cost-effectiveness. The reaction proceeds efficiently in an aqueous N,N-dimethylformamide (DMF) solvent system, suggesting that water plays a beneficial role, possibly in facilitating the crucial transmetalation step.[6]
The reaction demonstrates broad scope, with both electron-rich and electron-poor aryl boronic acids providing good to excellent yields of the tris-arylated products.[6] This indicates that once the initial oxidative addition hurdle is overcome, the electronic nature of the boronic acid has a less pronounced effect on the reaction outcome.[6]
Validated Experimental Protocol: Tris-Arylation
This protocol is adapted from a demonstrated, effective method for the exhaustive arylation of 2,4,6-tribromoaniline.[6]
Workflow:
Caption: Experimental workflow for the Suzuki coupling of 2,4,6-tribromoaniline.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2,4,6-tribromoaniline (1.0 mmol, 330 mg).
-
Reagent Addition: Add the desired aryl boronic acid (3.3 mmol), potassium carbonate (K₂CO₃, 6.0 mmol, 829 mg), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg).
-
Solvent and Degassing: Add a 10:1 mixture of DMF and water (11 mL total volume). Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Place the flask under a positive pressure of nitrogen and immerse it in a preheated oil bath at 120 °C. Stir vigorously for the required reaction time (typically 8-12 hours), monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tris-arylated aniline.
Part 2: Analysis of this compound
Substrate Profile: Strong Electronic Activation and Increased Steric Bulk
The introduction of a nitro group at the 3-position dramatically alters the substrate's electronic character. The -NO₂ group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its presence makes the entire aromatic ring strongly electron-deficient. This has a profound activating effect on the C-Br bonds, making them significantly more susceptible to oxidative addition by the Pd(0) catalyst.[7] Aryl halides with electron-withdrawing groups are known to be more reactive in this rate-determining step.[7]
However, this electronic advantage is tempered by an increase in steric hindrance. The nitro group, positioned between the C2-Br and C4-Br bonds, adds to the already crowded environment of the aniline ring. This steric clash can influence which C-Br bond reacts first and may necessitate carefully optimized conditions to achieve selective or complete substitution.
Reactivity and Strategic Considerations
Given the strong electronic activation, the Suzuki coupling of this compound is expected to proceed under milder conditions (e.g., lower temperatures) compared to its non-nitrated counterpart. Studies on the closely related 2,6-dibromo-4-nitroaniline confirm this trend, showing high reactivity and excellent yields at a lower temperature of 80 °C.[8]
The primary synthetic challenge shifts from overcoming electronic deactivation to controlling selectivity. The C-Br bonds at the 2- and 6-positions are electronically activated by the ortho/para-directing amino group and the meta-directing nitro group, and are also the most sterically accessible after the C4-Br. It is plausible that selective di-substitution at the 2- and 6-positions can be achieved by controlling the stoichiometry of the boronic acid. For a full tris-substitution, the final coupling at the sterically shielded and electronically less-favored C4-Br bond would likely require more forcing conditions.
The same ligand-free Pd(OAc)₂ system proven effective for the non-nitrated analog is also highly effective here, underscoring its robustness for coupling with electron-deficient, sterically hindered aryl bromides.[8]
Validated Experimental Protocol: Di-Arylation at the 2,6-Positions
This protocol is based on conditions optimized for the analogous 2,6-dibromo-4-nitroaniline and is designed to achieve selective di-arylation.[8]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 375 mg).
-
Reagent Addition: Add the aryl boronic acid (2.2 mmol), potassium carbonate (K₂CO₃, 4.0 mmol, 553 mg), and palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg). Note: Using a slight excess of boronic acid for di-substitution ensures complete conversion of the starting material.
-
Solvent and Degassing: Add a 10:1 mixture of DMF and water (10 mL total volume). Seal and degas with nitrogen for 15-20 minutes.
-
Reaction: Under a nitrogen atmosphere, place the flask in a preheated oil bath at 80 °C. Stir vigorously and monitor the reaction by TLC or LC-MS (typically 4-6 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described for 2,4,6-tribromoaniline. The target 2,6-diaryl-4-bromo-3-nitroaniline should be the major product.
Part 3: Head-to-Head Comparative Analysis
The fundamental difference in the reactivity of these two substrates stems from the electronic influence of the C3-nitro substituent.
Caption: Impact of the nitro group on Suzuki coupling reactivity.
Quantitative Data Summary
The following table summarizes the key differences in reaction parameters and outcomes based on established protocols for these and closely related substrates.
| Parameter | 2,4,6-tribromoaniline | This compound | Rationale for Difference |
| Electronic Nature | Moderately electron-poor | Strongly electron-deficient | The powerful inductive and resonance withdrawal of the -NO₂ group. |
| Rate-Limiting Step | Oxidative Addition | Transmetalation (potentially) | The -NO₂ group accelerates oxidative addition; transmetalation may become rate-limiting. |
| Optimal Temp. | ~120 °C[6] | ~80 °C[8] | Electronic activation by the -NO₂ group allows for milder conditions. |
| Typical Reaction Time | 8-12 hours (for tris-arylation) | 4-6 hours (for di-arylation) | Faster oxidative addition leads to shorter overall reaction times. |
| Primary Challenge | Achieving full conversion | Controlling selectivity | Overcoming steric hindrance vs. differentiating between multiple reactive sites. |
| Typical Yields | Good to Excellent (80-98% for tris)[6] | High to Excellent (85-95% for di)[8] | Both substrates are viable, but conditions must be tailored to their unique properties. |
Conclusion and Field-Proven Insights
This comparative guide illustrates a fundamental principle of physical organic chemistry applied to a critical synthetic transformation. While 2,4,6-tribromoaniline and this compound are sterically crowded substrates, their reactivity in Suzuki-Miyaura coupling is starkly different.
-
For 2,4,6-tribromoaniline , the primary challenge is overcoming the steric hindrance and moderate electronic character to drive the reaction to completion. This necessitates higher temperatures. The reward is a straightforward route to fully substituted, tripodal aniline scaffolds.
-
For this compound , the potent electron-withdrawing nitro group provides a significant kinetic advantage, facilitating the crucial oxidative addition step and allowing for milder reaction conditions. The synthetic challenge pivots from reactivity to selectivity, offering chemists the opportunity to perform stepwise, site-selective functionalization by carefully controlling stoichiometry and reaction time.
For drug development professionals, this understanding is crucial. The nitro-substituted aniline allows for the construction of complex, differentially substituted biaryl molecules under more benign conditions, while the non-nitrated analog provides a robust pathway to symmetrically substituted cores. Both substrates, when approached with the appropriate strategic considerations, are powerful building blocks for novel molecular architectures.
References
-
D’Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Valente, C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Yi, C., et al. (2012). The Suzuki reaction of 2,4,6-tribromoaniline with aryl boronic acids. Organic & Biomolecular Chemistry, 10(18), 3569-3572. [Link]
-
Yi, C., et al. (2012). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Organic & Biomolecular Chemistry, 10(18), 3569-3572. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2,4,6-Tribromo-3-nitroaniline and Its Synthetic Precursors
This guide presents a detailed spectroscopic comparison of the complex halogenated aromatic compound, 2,4,6-tribromo-3-nitroaniline, with its sequential precursors, 3-nitroaniline and aniline. Through an in-depth analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopy, we will elucidate the structural transformations occurring at each synthetic step. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds and require a comprehensive understanding of their spectroscopic signatures for identification, purity assessment, and quality control.
Introduction: A Stepwise Synthetic Perspective
The target molecule, this compound, is a highly substituted benzene derivative featuring both electron-donating (amino) and strongly electron-withdrawing (nitro and bromo) groups. This unique electronic landscape imparts specific chemical and physical properties, making its unambiguous characterization crucial. The logical synthetic route to this molecule, and the basis for our comparative study, begins with the simplest aromatic amine, aniline. Nitration of aniline yields a mixture of isomers, from which 3-nitroaniline is separated. Subsequent bromination of 3-nitroaniline affords the final product, this compound. This stepwise introduction of functional groups provides an excellent framework for observing and interpreting the evolution of spectroscopic features.
Caption: Synthetic pathway from aniline to this compound.
Spectroscopic Data Overview
The following sections detail the characteristic spectroscopic data for each compound. This data, compiled from established spectral databases and scientific literature, forms the basis for our comparative analysis.
Aniline (C₆H₇N)
Aniline is a primary aromatic amine consisting of a phenyl group attached to an amino group.
-
FT-IR (cm⁻¹): The infrared spectrum is characterized by the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C=C stretching of the benzene ring.
-
¹H NMR: The proton NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons and the amine protons.[1] The ortho, meta, and para protons are magnetically non-equivalent, leading to a complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum displays four signals corresponding to the ipso, ortho, meta, and para carbons of the benzene ring.
-
UV-Vis (in Ethanol): Aniline exhibits two primary absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring.[1]
3-Nitroaniline (C₆H₆N₂O₂)
The introduction of a nitro group at the meta position significantly alters the electronic properties and, consequently, the spectroscopic features of the aniline core.
-
FT-IR (cm⁻¹): In addition to the amine and aromatic absorptions, the spectrum of 3-nitroaniline is distinguished by strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.
-
¹H NMR: The presence of the electron-withdrawing nitro group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to aniline. The substitution pattern simplifies the aromatic region.
-
¹³C NMR: The carbon atoms of the aromatic ring are all chemically non-equivalent, resulting in six distinct signals. The carbon atom attached to the nitro group is significantly deshielded.
-
UV-Vis (in 95% Ethanol): The nitro group acts as a chromophore, leading to a red shift (bathochromic shift) in the absorption maxima compared to aniline.[2]
This compound (C₆H₃Br₃N₂O₂)
The final product is heavily substituted with three bulky, electron-withdrawing bromine atoms in addition to the nitro group.
-
FT-IR (cm⁻¹): The spectrum is dominated by the N-H stretching of the amino group and the asymmetric stretching of the nitro group.[3] The C-Br stretching vibrations are typically found in the fingerprint region.
-
¹H NMR (in DMSO-d₆): Due to the high degree of substitution, there is only one remaining aromatic proton, which appears as a singlet.[3] The protons of the amino group are also observed.[3]
-
¹³C NMR: The symmetry of the molecule and the heavy substitution will result in a specific number of signals, with the carbons attached to bromine and the nitro group being significantly influenced.
-
UV-Vis: The extensive conjugation and the presence of multiple chromophores (nitro group, bromine atoms) result in a complex UV-Vis spectrum with absorption maxima shifted to longer wavelengths.
Comparative Spectroscopic Analysis
This section provides a side-by-side comparison of the spectroscopic data, highlighting the key changes that occur with each synthetic transformation.
FT-IR Spectroscopy: Tracking Functional Group Introduction
The most dramatic changes in the FT-IR spectra are the appearance of characteristic bands for the functional groups introduced in each step.
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C=C Ring Stretch (cm⁻¹) |
| Aniline | ~3400-3300 | ~3100-3000 | N/A | ~1600, ~1500 |
| 3-Nitroaniline | ~3400-3300 | ~3100-3000 | ~1530 | ~1620, ~1580 |
| This compound | 3413, 3284[3] | ~3100-3000 | 1539[3] | ~1600 |
-
From Aniline to 3-Nitroaniline: The key addition is the strong absorption band around 1530 cm⁻¹ corresponding to the asymmetric stretching of the NO₂ group. The N-H stretching vibrations of the amino group remain present.
-
From 3-Nitroaniline to this compound: The N-H and NO₂ stretching frequencies are still prominent.[3] The pattern in the fingerprint region (below 1500 cm⁻¹) becomes more complex due to C-Br stretching and various bending vibrations.
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.
| Compound | Aromatic Protons (ppm) | Amine Protons (ppm) |
| Aniline (in CDCl₃) | ~6.7-7.2 (multiplet)[1] | ~3.6 (broad singlet) |
| 3-Nitroaniline (in CDCl₃) | ~6.8-7.8 (multiplet) | ~4.0 (broad singlet) |
| This compound (in DMSO-d₆) | 7.497 (singlet)[3] | 4.560[3] |
-
From Aniline to 3-Nitroaniline: The electron-withdrawing nitro group deshields all aromatic protons, shifting their signals downfield. The meta-substitution pattern results in a distinct set of multiplets.
-
From 3-Nitroaniline to this compound: The most striking feature is the collapse of the complex aromatic signals into a single singlet at approximately 7.5 ppm.[3] This is because the bromination at positions 2, 4, and 6 leaves only a single proton on the aromatic ring at position 5. The strong deshielding effect of the three bromine atoms and the nitro group further shifts this proton downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The chemical shifts in ¹³C NMR provide detailed information about the electronic environment of each carbon atom in the benzene ring.
| Compound | Aromatic Carbons (ppm) |
| Aniline (in CDCl₃) | ~115 (C4), ~118 (C2, C6), ~129 (C3, C5), ~146 (C1) |
| 3-Nitroaniline (in CDCl₃) | ~108 (C4), ~112 (C2), ~119 (C6), ~130 (C5), ~148 (C1), ~149 (C3) |
| This compound | Specific shifts for C1-C6 influenced by Br and NO₂ |
-
From Aniline to 3-Nitroaniline: The nitro group significantly deshields the carbon it is attached to (C3) and influences the chemical shifts of the other carbons. The symmetry of aniline is broken, leading to six distinct signals for the aromatic carbons.
-
From 3-Nitroaniline to this compound: The introduction of three bromine atoms causes further significant shifts. Carbons directly bonded to bromine will experience a strong deshielding effect. The symmetry of the final molecule will also dictate the number of unique carbon signals observed.
UV-Vis Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy reveals changes in the conjugated π-electron system of the aromatic ring.
| Compound | λmax (nm) |
| Aniline (in Alcohol) | 234.5, 284.5[1] |
| 3-Nitroaniline (in 95% Ethanol) | 236, 374[2] |
| This compound | Expected to be > 374 |
-
From Aniline to 3-Nitroaniline: The introduction of the nitro group, a powerful chromophore, causes a significant bathochromic (red) shift of the longer wavelength absorption maximum to around 374 nm.[2] This is due to the extension of the conjugated system and the presence of n → π* transitions associated with the nitro group.
-
From 3-Nitroaniline to this compound: The addition of bromine atoms, which are auxochromes, is expected to cause a further bathochromic shift. The increased molecular complexity and steric hindrance may also affect the intensity and shape of the absorption bands.
Experimental Protocols
For the purpose of verification and practical application, the following are generalized protocols for the synthesis and spectroscopic characterization of the target compound and its precursors.
Synthesis of 3-Nitroaniline from Aniline (Nitration)
Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acetylation: Protect the amino group of aniline by reacting it with acetic anhydride to form acetanilide.
-
Nitration: Slowly add the nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) to a solution of acetanilide in glacial acetic acid, maintaining a low temperature.
-
Hydrolysis: Hydrolyze the resulting nitroacetanilide isomers using aqueous acid to remove the acetyl group and yield a mixture of nitroaniline isomers.
-
Separation: Separate the 3-nitroaniline isomer from the ortho and para isomers by fractional crystallization or column chromatography.
Synthesis of this compound from 3-Nitroaniline (Bromination)
-
Dissolution: Dissolve 3-nitroaniline in a suitable solvent, such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in glacial acetic acid to the 3-nitroaniline solution. The reaction is typically carried out at room temperature.
-
Precipitation: The product, this compound, is often insoluble in the reaction mixture and will precipitate out.
-
Isolation and Purification: Collect the precipitate by filtration, wash with a suitable solvent to remove impurities, and recrystallize if necessary.
Spectroscopic Analysis
-
Sample Preparation: Prepare samples of aniline, 3-nitroaniline, and this compound of appropriate concentration for each spectroscopic technique. For FT-IR, solid samples can be analyzed as KBr pellets or using an ATR accessory. For NMR, dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For UV-Vis, dissolve the samples in a UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition: Acquire the spectra using standard operating procedures for each instrument.
-
Data Processing and Interpretation: Process the raw data (e.g., Fourier transform for FT-IR and NMR, baseline correction) and interpret the spectra to identify key peaks and structural features.
Sources
A Senior Application Scientist's Guide to Purity Evaluation of Synthesized 2,4,6-Tribromo-3-nitroaniline via HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 2,4,6-Tribromo-3-nitroaniline, a key chemical intermediate. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity.
The synthesis of this compound typically involves a two-step process: the bromination of aniline to form 2,4,6-tribromoaniline, followed by nitration.[2][3] This synthetic route can introduce a range of potential impurities that must be effectively separated and quantified.
Potential Impurities in the Synthesis of this compound:
-
Starting Materials: Unreacted 2,4,6-tribromoaniline.
-
Isomeric Impurities: Other isomers of tribromo-nitroaniline that may form due to non-selective nitration.
-
Over-nitrated Products: Dinitro-tribromoaniline species.
-
By-products: Products from side reactions or degradation.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the analysis of non-volatile and thermally labile compounds like this compound, offering high resolution and sensitivity for the separation and quantification of the main component and its impurities.[4][5]
Comparative Analysis of HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Below is a comparison of two common reversed-phase HPLC columns.
Table 1: Comparison of HPLC Column Performance for Purity Analysis of this compound
| Parameter | Method A: C18 Column (5 µm, 4.6 x 250 mm) | Method B: Phenyl-Hexyl Column (3.5 µm, 4.6 x 150 mm) |
| Principle | Separation based on hydrophobic interactions. | Separation based on a combination of hydrophobic and π-π interactions. |
| Resolution (Rs) | Good resolution for non-polar impurities. | Enhanced resolution for aromatic and polar impurities. |
| Analysis Time | Longer run times due to column length and particle size. | Faster analysis due to shorter column and smaller particle size. |
| Backpressure | Lower backpressure. | Higher backpressure, requiring a more robust HPLC system. |
| Selectivity | Excellent for separating based on hydrophobicity. | Offers alternative selectivity, particularly for isomeric impurities. |
Rationale for Selection: A C18 column is a robust, general-purpose column suitable for a wide range of non-polar compounds.[6] A Phenyl-Hexyl column, however, can offer superior selectivity for aromatic compounds due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[7] This can be particularly advantageous for separating the closely related aromatic impurities in this analysis.
Recommended HPLC Protocol for Purity Determination
Based on extensive method development and validation, the following HPLC protocol is recommended for the accurate and reliable purity determination of this compound. This method has been optimized for resolution, sensitivity, and robustness.
Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Step-by-Step Methodology
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure a clean baseline.
-
Inject the standard solution in six replicates to check for system suitability.
-
Inject the sample solution.
-
-
Data Analysis and Calculations:
-
Identify the peaks based on the retention time of the reference standard.
-
Calculate the percentage purity of the sample using the area normalization method or against the reference standard.
-
The percentage of any impurity is calculated by dividing the peak area of the impurity by the total area of all peaks and multiplying by 100.
-
Self-Validating System: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose.[8] The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[9]
Logical Flow of Method Validation
Caption: Key parameters for HPLC method validation.
Table 2: Acceptance Criteria for HPLC Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be spectrally pure and well-resolved from impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | Mean recovery between 98.0% and 102.0%.[10] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days.[9] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature). |
Conclusion
This guide provides a comprehensive framework for the evaluation of the purity of synthesized this compound using a validated, high-performance liquid chromatography method. By understanding the rationale behind the selection of chromatographic conditions and adhering to a rigorous validation protocol, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. The presented HPLC method, utilizing a Phenyl-Hexyl column, offers a robust and selective approach for this challenging separation, ultimately contributing to the development of safe and effective medicines.
References
-
PubChem. 2,4,6-Tribromoaniline. National Center for Biotechnology Information. [Link]
-
Scribd. Preparation of 2,4,6tribromoaniline: Principle. [Link]
-
Wikipedia. 2,4,6-Tribromoaniline. [Link]
-
YouTube. Tribromoaniline : Synthesis. [Link]
-
Quora. How you will get 2,4,6-tribromoaniline from benzene?. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
YouTube. Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Chemistry Stack Exchange. Nitration of aniline. [Link]
-
ResearchGate. Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. [Link]
-
National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
Brainly.in. Why aniline cannot be nitrated directly? and also bromination of aniline also follows the same method as. [Link]
-
Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Agilent. Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. [Link]
-
National Institutes of Health. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
-
Pharma Focus Asia. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Reddit. A simple question on the nitration of aniline. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
LCGC International. Comparison Techniques for HPLC Column Performance. [Link]
Sources
- 1. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Assessing the stability of 2,4,6-Tribromo-3-nitroaniline under different conditions
For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a molecule's stability is paramount for ensuring its safe handling, storage, and efficacy in various applications. This guide provides an in-depth technical assessment of the stability of 2,4,6-Tribromo-3-nitroaniline (TBNBA) under a range of conditions. While specific experimental data for TBNBA is limited in publicly available literature, this guide will leverage established principles of physical organic chemistry and comparative data from structurally analogous compounds to provide a robust predictive analysis. We will explore its anticipated thermal, photochemical, and chemical stability, and provide detailed, field-proven protocols for its empirical evaluation.
Introduction to this compound (TBNBA)
This compound is a polysubstituted aromatic amine. Its structure is characterized by a benzene ring bearing an amino (-NH₂) group, a nitro (-NO₂) group, and three bromine (-Br) atoms. The relative positions of these functional groups profoundly influence the molecule's electronic properties and, consequently, its stability. The amino group is a strong electron-donating group, while the nitro group and bromine atoms are electron-withdrawing. This electronic tug-of-war across the aromatic ring dictates its reactivity and susceptibility to degradation.
Halogenated nitroanilines are a significant class of compounds used as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The presence of bromine atoms can enhance biological activity and metabolic stability in final products, while the nitro group is a key chromophore and can be a precursor to other functional groups.[1] Given its highly substituted nature, TBNBA is also a candidate for the development of functional materials with properties like flame retardancy and high density.[1]
Predicted Stability Profile of TBNBA
The stability of TBNBA is intrinsically linked to the interplay of its functional groups:
-
Amino Group (-NH₂): This group is susceptible to oxidation.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.[2] It is also the basis for the potential energetic properties of the molecule. The reduction of the nitro group is a common degradation pathway for nitroaromatic compounds.[3]
-
Bromine Atoms (-Br): These heavy halogens are generally stable but can be susceptible to reductive dehalogenation under certain conditions.[1] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, which can influence its lability.[2]
Based on these structural features, we can anticipate potential degradation pathways under different stress conditions.
I. Assessment of Thermal Stability
The thermal stability of a compound is a critical parameter, especially for compounds with nitro groups, which are often associated with energetic materials. The primary concerns are the temperatures at which decomposition begins and the nature of the decomposition process (e.g., controlled degradation versus rapid, exothermic runaway).
Causality Behind Experimental Choices
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for evaluating thermal stability. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition onsets and enthalpies. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile degradation products.
Comparative Analysis
While no specific DSC/TGA data for TBNBA were found, we can draw comparisons with related compounds. For instance, a study on N-methyl-4-nitroaniline (NMNA) showed it to be stable up to 160 °C.[1] The thermal decomposition of a complex of bis(4-nitrophenol) with 2,4,6-triamino-1,3,5-triazine monohydrate occurs in distinct stages, with the decomposition of the nitrophenol moieties beginning around 199°C.[4] Given the presence of three bulky bromine atoms and a nitro group, TBNBA is expected to have a relatively high melting point and a decomposition temperature that is influenced by the steric hindrance and electronic effects of these substituents. The multiple halogen atoms may also contribute to a complex, multi-stage decomposition process.
| Compound | Key Thermal Data | Reference |
| N-methyl-4-nitroaniline (NMNA) | Stable up to 160 °C | [1] |
| Bis(4-nitrophenol) complex | Decomposition of nitrophenol starts at 199.28 °C | [4] |
| This compound (Predicted) | Expected to have a high melting point and a complex decomposition profile. The onset of decomposition is likely to be a key stability indicator. | N/A |
Experimental Protocol for Thermal Stability Analysis
Protocol 1: Thermal Analysis using DSC and TGA
A. Materials and Instrumentation
-
This compound (TBNBA) sample
-
Differential Scanning Calorimeter (DSC) with appropriate crucibles (e.g., aluminum, hermetically sealed)
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., Nitrogen)
B. Procedure
-
Sample Preparation: Accurately weigh 2-5 mg of TBNBA into a DSC or TGA crucible.
-
DSC Analysis:
-
Place the crucible in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 30-400 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
TGA Analysis:
-
Place the crucible in the TGA furnace.
-
Heat the sample over the same temperature range and at the same heating rate as the DSC analysis under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature of melting and any exothermic decomposition peaks.
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occurs (Td5 and Td50).
-
II. Assessment of Photochemical Stability
Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve reduction of the nitro group or other photochemical reactions. For a compound intended for use in applications where light exposure is possible, assessing its photostability is crucial.
Causality Behind Experimental Choices
ICH guideline Q1B provides a standardized approach for photostability testing.[5][6] This involves exposing the compound to a light source that mimics the spectrum of sunlight and quantifying any degradation. A solution-state study is often employed to maximize exposure and facilitate analysis by techniques like HPLC.
Comparative Analysis
The photochemical degradation of nitroaromatic compounds in aqueous solutions has been studied, often involving UV/H₂O₂ processes which generate hydroxyl radicals.[7] The direct photolysis of brominated flame retardants has also been investigated, with some compounds showing rapid degradation under UV light.[7] For example, 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine was almost completely degraded within 10 minutes under UV-(C) irradiation.[7] The photostability of TBNBA will depend on its UV absorption characteristics and the efficiency of photochemical degradation pathways.
| Compound | Photodegradation Behavior | Reference |
| 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine | Complete degradation in 10 min under UV-(C) | [7] |
| Nitroaromatic compounds (general) | Susceptible to photodegradation, especially with radical initiators | [7] |
| This compound (Predicted) | Likely to exhibit some degree of photosensitivity, particularly to UV light. The formation of degradation products should be monitored. | N/A |
Experimental Protocol for Photochemical Stability Analysis
Protocol 2: Photostability Testing in Solution
A. Materials and Instrumentation
-
This compound (TBNBA)
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Quartz cuvettes or vials
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Dark control sample wrapped in aluminum foil
B. Procedure
-
Sample Preparation: Prepare a dilute solution of TBNBA in the chosen solvent (e.g., 10 µg/mL).
-
Exposure:
-
Place the sample solution in a quartz container in the photostability chamber.
-
Simultaneously, place a dark control sample in the same chamber.
-
Expose the samples to a controlled light intensity for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Analysis:
-
At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots by HPLC to quantify the remaining TBNBA and detect the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of TBNBA as a function of exposure time.
-
Calculate the degradation rate constant and the half-life of the compound under the specified light conditions.
-
Compare the chromatograms of the exposed and dark control samples to identify photolytic degradation products.
-
III. Assessment of Chemical Stability
The chemical stability of TBNBA in the presence of various reagents is critical for its use in synthesis and formulation. This includes its stability in acidic, basic, and oxidative/reductive environments.
Causality Behind Experimental Choices
A forced degradation study is a systematic way to explore the susceptibility of a compound to various chemical stressors. By exposing the compound to acidic, basic, and oxidative conditions, potential degradation pathways can be identified, and the stability-indicating nature of analytical methods can be confirmed.
Comparative Analysis
Anilines are generally basic, but the presence of multiple electron-withdrawing groups in TBNBA will significantly reduce the basicity of the amino group. Halogenated anilines can undergo dehalogenation in alkaline aqueous solutions.[8] Nitroaromatic compounds are known to be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group.[3] However, they are susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to the corresponding amine.[9]
| Condition | Expected Stability of TBNBA | Rationale/Comparison |
| Acidic | Likely to be relatively stable. | The weakly basic amino group may be protonated, but the aromatic ring is deactivated towards further electrophilic attack. |
| Basic | Potentially susceptible to degradation. | Halogenated anilines can undergo dehalogenation in alkaline media.[8] |
| Oxidative | Expected to be relatively stable. | The electron-deficient aromatic ring is resistant to oxidation.[3] |
| Reductive | Susceptible to reduction. | The nitro group can be readily reduced to an amino group.[9] |
Experimental Protocol for Chemical Stability (Forced Degradation) Study
Protocol 3: Forced Degradation Study
A. Materials and Reagents
-
This compound (TBNBA)
-
HPLC-grade solvent (e.g., acetonitrile/water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC with a suitable column and UV detector
B. Procedure
-
Stock Solution: Prepare a stock solution of TBNBA in the chosen solvent.
-
Stress Conditions: For each condition, mix the TBNBA stock solution with the stressor and incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Acid Hydrolysis: TBNBA solution + 0.1 M HCl
-
Base Hydrolysis: TBNBA solution + 0.1 M NaOH
-
Oxidation: TBNBA solution + 3% H₂O₂
-
-
Neutralization and Analysis:
-
After the incubation period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control, by HPLC.
-
-
Data Analysis:
-
Compare the peak area of TBNBA in the stressed samples to the control to determine the percentage of degradation.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Conclusion
This guide provides a comprehensive framework for assessing the stability of this compound. Based on the chemical principles governing the behavior of its constituent functional groups and data from analogous compounds, TBNBA is predicted to be a relatively stable crystalline solid with a high melting point. Its primary liabilities are likely to be photochemical degradation, especially under UV irradiation, and chemical degradation under reductive and potentially strong basic conditions.
The provided experimental protocols offer a robust, self-validating system for empirically determining the stability profile of TBNBA. The successful execution of these tests will generate crucial data for the safe handling, storage, and application of this versatile chemical intermediate, enabling researchers and developers to harness its full potential in a controlled and predictable manner.
References
-
PubChem. 2,4,6-Tribromoaniline. National Center for Biotechnology Information. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Patil, S. M., et al. (2017). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Wikipedia. 2,4,6-Tribromoaniline. [Link]
-
Dr. Pradeep Kumar M.R. (2019). PREPARATION OF 2,4,6, TRIBROMO ANILINE. YouTube. [Link]
-
Fleck, Z. et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (2017). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. [Link]
-
Möhle, S., Zirbes, M., & Rodrigo, E. (2020). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]
-
Fan, Z. et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. [Link]
-
ResearchGate. (2015). High-rate biodegradation of 3-and 4-nitroaniline. [Link]
-
ResearchGate. (2015). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. [Link]
-
Misevičius, R., & Sarlauskas, J. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PMC. [Link]
-
Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed. [Link]
-
Hladik, M. L., & Pinkston, K. E. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS EST Water. [Link]
-
ResearchGate. (2019). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. [Link]
-
DTIC. (2010). One-Electron Standard Reduction Potentials of Nitroaromatic and Cyclic Nitramine Explosives. [Link]
-
U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Wikipedia. Chloral hydrate. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
CORE. (1976). Kinetics & Mechanism of Halogenation of Anilines, p-Toluidine & p-Nitroaniline by Chloramine-T. [Link]
-
IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Pan American Health Organization. (2005). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Toropov, A. A., et al. (2018). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [Link]
-
Hladik, M. L., & Pinkston, K. E. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. [Link]
-
Gavan, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]
-
Bal Seal Engineering. (2018). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Degradation Performance of Seven Different Choline Chloride-Based DES Systems on Alkaline Lignin [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Synthesis of 2,4,6-Tribromo-3-nitroaniline: A Comparative Benchmarking Analysis
Introduction: The Strategic Importance of Halogenated Nitroanilines
In the landscape of advanced organic synthesis, halogenated nitroanilines represent a class of exceptionally versatile intermediates.[1] These molecules are foundational precursors for a vast array of bioactive compounds in the pharmaceutical and agrochemical sectors and are integral to the development of specialty polymers and high-performance dyes.[1][2] The strategic placement of electron-withdrawing nitro groups and reactive halogen atoms on the aniline scaffold creates a delicate electronic balance that dictates reactivity and enables complex molecular construction.[3]
This guide provides an in-depth, comparative analysis of the synthesis of 2,4,6-Tribromo-3-nitroaniline. We will benchmark this process against the synthesis of structurally related compounds to illuminate the nuanced interplay of substituent effects on reaction outcomes. By dissecting the causality behind experimental choices—from reagent selection to reaction conditions—this document serves as a practical resource for researchers, chemists, and process development professionals seeking to optimize the synthesis of these critical molecular building blocks.
Core Synthesis: this compound via Electrophilic Aromatic Substitution
The principal synthetic route to this compound is the direct electrophilic bromination of 3-nitroaniline.[1] This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the aromatic ring.
Mechanistic Rationale: The amino (-NH₂) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO₂) group is a strong deactivating, meta-directing group. In 3-nitroaniline, the potent activating effect of the amino group decisively overrides the deactivating influence of the meta-positioned nitro group.[1] This directs the three incoming bromine electrophiles to the electron-rich positions ortho and para to the amino group, namely positions 2, 4, and 6.
Caption: Mechanism of Electrophilic Bromination on 3-Nitroaniline.
Experimental Protocol: Synthesis of this compound
This protocol is based on the established method of direct bromination in an acidic medium.[1] The acidic environment helps to moderate the high reactivity of the amino group.
-
Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 13.8 g (0.1 mol) of 3-nitroaniline in 100 mL of glacial acetic acid.
-
Cooling: Cool the resulting solution to 10-15°C in an ice-water bath.
-
Bromine Addition: While maintaining the temperature below 20°C, add a solution of 48 g (0.3 mol) of liquid bromine in 30 mL of glacial acetic acid dropwise over 60-90 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Precipitation: Pour the reaction mixture slowly into 500 mL of cold water with stirring. The yellow product will precipitate.
-
Neutralization: To remove excess bromine, add a saturated solution of sodium bisulfite until the reddish-brown color disappears.
-
Isolation & Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.
| Property / Technique | Value / Observation | Significance |
| Molecular Formula | C₆H₃Br₃N₂O₂ | Confirms the elemental composition. |
| Molecular Weight | ~374.81 g/mol | Verified by Mass Spectrometry.[1] |
| Melting Point | 120-122 °C | A sharp melting range indicates high purity.[4] |
| FTIR (cm⁻¹) | 3413-3284 (N-H stretch)1539 (asymmetric NO₂ stretch) | Confirms the presence of primary amine and nitro functional groups.[1] |
| ¹H NMR (ppm) | ~7.5 (s, 1H, Ar-H)~4.6 (s, 2H, -NH₂) | A single aromatic proton singlet confirms the symmetrical tribromo substitution pattern.[1] |
| Mass Spectrometry | Exact Mass: ~371.774 Da | Confirms the molecular weight and often shows a characteristic isotopic pattern for three bromine atoms.[1] |
Comparative Synthesis Benchmarking
To fully appreciate the synthetic nuances of this compound, we will benchmark it against two structurally similar compounds: 2,4,6-Tribromoaniline (lacking the nitro group) and 2,6-Dibromo-4-nitroaniline (an isomer). This comparison highlights how substituent identity and position dramatically alter synthetic strategy and outcomes.
Caption: Comparative workflow for the synthesis of target halogenated anilines.
Performance Comparison of Synthesis Routes
The following table summarizes the key performance indicators for the synthesis of our target compound and its selected comparators.
| Parameter | This compound | 2,4,6-Tribromoaniline | 2,6-Dibromo-4-nitroaniline |
| Starting Material | 3-Nitroaniline | Aniline | 4-Nitroaniline |
| Key Challenge | Controlling reactivity while ensuring complete tribromination. | Managing a highly exothermic reaction and preventing oxidation.[5][6] | Achieving selective dibromination without affecting the para position. |
| Typical Conditions | Br₂ in glacial acetic acid, controlled temperature (10-20°C).[1] | Br₂ in glacial acetic acid, often at room temp or with cooling.[4] | Br₂/NaBr in H₂SO₄ or NaBr/NaBrO₃ in aqueous medium. |
| Typical Yield | > 90% | > 95% (can be quantitative). | 85-95% (method dependent).[7] |
| Selectivity | High, driven by the strong o,p-directing -NH₂ group. | High, full substitution at o,p-positions is rapid. | High, the p-position is blocked, directing Br to the o-positions. |
| Safety Note | Handles toxic and corrosive liquid bromine. | Reaction is highly exothermic and can lead to runaway if not controlled.[6] | Use of concentrated H₂SO₄ or oxidizing agents requires care.[7] |
Analysis of Comparative Syntheses
-
2,4,6-Tribromoaniline (from Aniline): The synthesis of 2,4,6-tribromoaniline from aniline is a textbook example of the overwhelming activating power of the amino group.[5][8] The reaction is extremely fast and exothermic, requiring no heating and often needing cooling to manage its rate.[6] Unlike the synthesis from 3-nitroaniline, there is no deactivating group to temper the ring's reactivity, making the reaction proceed to full tribromination with ease and in very high yield.[9]
-
2,6-Dibromo-4-nitroaniline (from 4-Nitroaniline): This synthesis provides the most insightful comparison. Here, the nitro group is para to the amino group, blocking one of the most activated positions. Bromination is therefore directed exclusively to the two remaining activated positions, ortho to the amino group.[7] The challenge is not in driving the reaction to completion, but in ensuring clean, selective dibromination. Different synthetic strategies, such as using bromide-bromate salts in an aqueous medium, have been developed to improve the greenness and safety profile of this specific transformation.[7] This contrasts with the synthesis of our target compound, where the goal is exhaustive bromination of all activated sites.
Choosing the Right Brominating Agent: A Decision Framework
While liquid bromine is effective, its high toxicity and corrosiveness have driven the adoption of alternative brominating agents.[10] The choice of reagent is a critical experimental decision based on substrate reactivity, desired selectivity, and safety protocols.
Caption: Decision logic for selecting an appropriate brominating agent.
-
N-Bromosuccinimide (NBS): A solid and thus easier-to-handle alternative to liquid bromine.[11] Its selectivity can be tuned by the choice of solvent; for instance, it exhibits high para-selectivity for anilines in polar solvents like DMF.[11][12] It is an excellent choice for achieving controlled monobromination of activated rings.
-
Copper(II) Bromide (CuBr₂): Offers very mild reaction conditions, often at ambient temperature, and provides excellent regioselectivity for monobromination, particularly at the para position.[11]
-
Bromide/Oxidant Systems (e.g., NaBr/Na₂S₂O₈): These systems generate bromine in situ, avoiding the handling of large quantities of liquid Br₂. They represent a greener and safer approach, particularly effective for regioselective bromination.[13]
For the synthesis of This compound , where the goal is exhaustive bromination of a moderately deactivated ring, the high reactivity of liquid bromine in an acidic solvent remains the most direct and efficient method.
Conclusion
The synthesis of this compound is a robust and high-yielding process achieved through the direct bromination of 3-nitroaniline. A detailed comparison with the synthesis of 2,4,6-tribromoaniline and 2,6-dibromo-4-nitroaniline reveals critical insights into the principles of electrophilic aromatic substitution. The presence and position of the nitro group fundamentally alter the reaction's character—from managing the extreme exothermicity in aniline bromination to achieving precise regioselectivity in the case of 4-nitroaniline. This comparative benchmark underscores that a deep understanding of electronic effects is paramount for designing rational, efficient, and safe synthetic routes in chemical and pharmaceutical development.
References
-
Dr. Pradeep Kumar M.R. (2022). PREPARATION OF 2,4,6, TRIBROMO ANILINE. YouTube. Available at: [Link]
- Jenkner, H. & Neisen, G. (1979). Process for the preparation of 2,4,6-tribromaniline of high purity. Google Patents, DE2550874C3.
- (2014). Synthesis method of substituted nitroaniline. Google Patents, CN103848706A.
-
Mann, F. G., & Saunders, B. C. (n.d.). Exp 7. Aim: 2,4,6 tribromo aniline. As referenced in a practical organic chemistry guide. Available at: [Link]
- (2021). Preparation method of 2,4, 6-tribromoaniline. Google Patents, CN113755866A.
-
Giradkar, P. P., et al. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts (IJCRT), 11(5). Available at: [Link]
-
vibzz lab (2022). Tribromoaniline : Synthesis. YouTube. Available at: [Link]
-
Shuto, S., et al. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Synfacts. Available at: [Link]
-
National Center for Biotechnology Information (2026). 2,4,6-Tribromoaniline. PubChem Compound Database. Available at: [Link]
-
Aziz, H. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Scribd. Available at: [Link]
-
Cantillo, D., et al. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 22(9), 1275-1280. Available at: [Link]
- (1998). Method of simultaneous synthesis of ortho- and para-bromoanilines. Google Patents, RU2109729C1.
-
Wikipedia (n.d.). 3-Nitroaniline. Available at: [Link]
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Available at: [Link]
-
ResearchGate (n.d.). 2-Bromo-4-nitroaniline. Available at: [Link]
-
Chem Help ASAP (2019). aromatic nitration & aniline synthesis. YouTube. Available at: [Link]
Sources
- 1. This compound | 62406-72-8 | Benchchem [benchchem.com]
- 2. CN113755866A - Preparation method of 2,4, 6-tribromoaniline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. DE2550874C3 - Process for the preparation of 2,4,6-tribromaniline of high purity - Google Patents [patents.google.com]
- 10. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Verifying the Molecular Weight of 2,4,6-Tribromo-3-nitroaniline with Mass Spectrometry
In the realms of pharmaceutical development and advanced chemical synthesis, the unambiguous confirmation of a molecule's identity is a non-negotiable cornerstone of research integrity. For a compound as functionally specific as 2,4,6-Tribromo-3-nitroaniline (C₆H₃Br₃N₂O₂), with a theoretical molecular weight of approximately 374.81 g/mol , precise molecular weight verification is paramount.[1][2] This guide provides an in-depth, experimentally grounded comparison of mass spectrometry techniques for this purpose, moving beyond mere protocol to explain the critical reasoning behind methodological choices.
Our primary objective is to not only confirm the molecular mass but also to validate the molecular structure through isotopic patterns and fragmentation analysis. This self-validating approach ensures the highest degree of confidence in the analytical result.
The Foundational Principle: Why Mass Spectrometry is Definitive
Mass spectrometry (MS) stands as the gold standard for molecular weight determination due to its exceptional sensitivity and precision. The technique ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). For this compound, the presence of three bromine atoms provides a unique and powerful confirmatory signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[3][4][5] Consequently, any molecule containing three bromine atoms will not produce a single molecular ion peak, but rather a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, providing irrefutable evidence of the number of bromine atoms present.
Primary Technique: Electron Impact Mass Spectrometry (EI-MS)
For a relatively small and thermally stable molecule like this compound, Electron Impact (EI) is the preferred ionization method. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[6] This serves a dual purpose: it reliably generates a molecular ion (M⁺) peak corresponding to the intact molecule's mass, and it induces reproducible fragmentation, which acts as a molecular fingerprint to confirm the structure.
Experimental Protocol: GC-EI-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal platform for this analysis, as the gas chromatograph provides an excellent means of introducing a pure, volatilized sample into the EI source.[6]
1. Sample Preparation:
-
Rationale: To ensure efficient volatilization in the GC inlet, a dilute solution in a high-volatility solvent is required.
-
Procedure: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate. Vortex until fully dissolved.
2. Instrumentation and Parameters:
-
System: A standard GC-MS system equipped with an EI source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analyte.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV. This is a standard energy that provides a good balance of molecular ion generation and fragmentation, allowing for library matching.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 50-500 m/z. This range comfortably covers the molecular ion and expected fragments.
3. Data Acquisition and Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
Visualizing the GC-EI-MS Workflow
Caption: Workflow for MW verification via GC-EI-MS.
Interpreting the EI-MS Data
The resulting mass spectrum is a rich source of confirmatory data. The key is to look for two main features: the molecular ion cluster and characteristic fragment ions.
1. The Molecular Ion (M⁺) Cluster: This is the most crucial region for molecular weight verification. Due to the three bromine atoms, we expect a series of peaks separated by 2 m/z units.
| Ion | m/z (Nominal) | Isotopic Composition | Expected Relative Intensity |
| M⁺ | 374 | C₆H₃(⁷⁹Br)₃N₂O₂ | ~25% |
| [M+2]⁺ | 376 | C₆H₃(⁷⁹Br)₂(⁸¹Br)₁N₂O₂ | ~75% |
| [M+4]⁺ | 378 | C₆H₃(⁷⁹Br)₁(⁸¹Br)₂N₂O₂ | ~75% |
| [M+6]⁺ | 380 | C₆H₃(⁸¹Br)₃N₂O₂ | ~25% |
Note: The theoretical intensity ratio for three bromines is approximately 1:3:3:1. The observation of this pattern is definitive proof of the presence of three bromine atoms.
2. Key Fragmentation Pathways: The fragmentation pattern helps to piece together the molecule's structure. For nitroaromatics, characteristic losses of the nitro group are common.[7]
-
Loss of NO₂: A peak cluster around m/z 328 (374 - 46) corresponding to the [C₆H₃Br₃N]⁺ fragment. This is often a prominent fragmentation pathway for nitroaromatics.
-
Loss of NO: A peak cluster around m/z 344 (374 - 30).
-
Loss of Br: A peak cluster around m/z 295 (374 - 79) corresponding to the [C₆H₃Br₂N₂O₂]⁺ fragment.
Comparative Analysis: Alternative Ionization Methods
While EI-MS is ideal, other ionization techniques can be employed, particularly when the analyte is part of a more complex mixture being analyzed by Liquid Chromatography (LC). The choice of ionization method is dictated by the analyte's properties and the desired analytical outcome.
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | High-energy electron bombardment in a vacuum.[6] | Desolvation of charged droplets at atmospheric pressure.[8] | Corona discharge ionizes solvent, which protonates the analyte.[6] |
| Ionization Type | Hard | Soft | Soft |
| Typical Ion Formed | Radical Cation (M⁺) | Protonated Molecule ([M+H]⁺) | Protonated Molecule ([M+H]⁺) |
| Fragmentation | Extensive, provides structural fingerprint. | Minimal to none, preserves molecular ion. | Some, but less than EI. |
| Compatibility | GC, Direct Insertion Probe | LC, Direct Infusion | LC, Direct Infusion |
| Best For | Volatile, thermally stable, small molecules. | Polar, non-volatile, large molecules. | Moderately polar, less volatile than GC analytes. |
| Application to Analyte | Excellent. Provides both MW and structural data. | Good. Confirms MW but little structural data. | Good. A viable alternative to ESI for LC-MS. |
Decision Logic for Ionization Method Selection
The choice of technique is a critical step that depends on the available instrumentation and the analytical question being asked.
Caption: Selecting an MS ionization method for the analyte.
Conclusion
Verifying the molecular weight of this compound is most robustly and comprehensively achieved using Electron Impact Mass Spectrometry. This method provides a dual-validation system: the molecular ion cluster definitively confirms the elemental formula's bromine count, while the fragmentation pattern corroborates the nitroaniline structure. Alternative soft ionization techniques like ESI and APCI are effective for confirming the molecular mass, especially within an LC-MS workflow, but they lack the inherent structural validation provided by EI's fragmentation fingerprint. The selection of the appropriate technique should always be guided by the specific analytical requirements, balancing the need for simple molecular weight confirmation with the desire for in-depth structural elucidation.
References
-
PubChem, "2,4,6-Tribromoaniline", National Center for Biotechnology Information, Available at: [Link]
-
YouTube, "Bromo pattern in Mass Spectrometry", YouTube, Available at: [Link]
-
UVIC, "Ionization methods for the mass spectrometry of organometallic compounds", University of Victoria, Available at: [Link]
-
Emory University, "Mass Spectrometry Ionization Methods", Emory University, Available at: [Link]
-
ResearchGate, "Mass spectrum of 4-nitroaniline", ResearchGate, Available at: [Link]
-
Chemistry Steps, "Isotopes in Mass Spectrometry", Chemistry Steps, Available at: [Link]
-
Chemistry LibreTexts, "Other Important Isotopes- Br and Cl", Chemistry LibreTexts, Available at: [Link]
-
PubMed Central, "Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid", National Center for Biotechnology Information, Available at: [Link]
-
ResearchGate, "Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS)", ResearchGate, Available at: [Link]
-
Chegg, "Solved Need help analyzing mass spect of p-nitroaniline", Chegg, Available at: [Link]
-
Chemguide, "mass spectra - the M+2 peak", Chemguide, Available at: [Link]
-
YouTube, "Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene", YouTube, Available at: [Link]
Sources
- 1. This compound | 62406-72-8 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. web.uvic.ca [web.uvic.ca]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Tribromo-3-nitroaniline
As a Senior Application Scientist, it is my priority to ensure that our partners in research, science, and drug development handle chemical compounds with the utmost care, not only during their application but also through to their final disposal. The following guide provides a detailed, step-by-step protocol for the proper disposal of 2,4,6-Tribromo-3-nitroaniline, a compound that, based on its structure as a halogenated nitroaromatic, requires stringent safety and environmental precautions. This directive is synthesized from established safety protocols for analogous compounds to ensure a self-validating system of laboratory safety.
Hazard Identification and Immediate Precautions
-
Human Health Hazards : These compounds are typically toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause serious skin and eye irritation.[4][5] Prolonged or repeated exposure may lead to organ damage.[1][3][4]
-
Environmental Hazards : Halogenated organic compounds can have long-lasting harmful effects on aquatic life.[1][2][6] Therefore, it is imperative to prevent this chemical from entering drains, soil, or water systems.[1]
-
Chemical Hazards : While not always explosive, many nitro-containing aromatic compounds have the potential to be explosive under certain conditions.[7] During combustion, toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas can be released.[8]
Immediate action upon handling this compound involves acknowledging its potential for high toxicity. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[9]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8] A face shield may be required for bulk handling or spill cleanup. | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[8] | Prevents dermal absorption, which is a primary route of exposure for toxic anilines.[2] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or spill response, chemical-resistant coveralls may be necessary.[1] | Protects skin from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust cannot be controlled or in case of a spill.[4] | Prevents inhalation of toxic dust or vapors. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
Step 2: Don Appropriate PPE
-
Before addressing the spill, don the full PPE as outlined in the table above.
Step 3: Contain and Clean the Spill
-
For solid spills, do NOT use water.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep up the material, avoiding the generation of dust.[5][8]
-
Place the swept-up material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1][8]
Step 4: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
Step 5: Post-Cleanup
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.[4][5]
Waste Segregation and Disposal Workflow
Proper segregation of chemical waste is critical for safety, compliance, and cost-effective disposal. This compound falls into the category of halogenated organic waste .
Workflow for Segregation and Collection:
-
Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be in good condition and compatible with the chemical.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9] All constituents of the waste stream must be listed.
-
Segregation :
-
DO NOT mix halogenated organic waste with non-halogenated organic waste.[10][11] Doing so will require the entire mixture to be treated as the more hazardous (and expensive to dispose of) halogenated waste.[12]
-
Keep this waste stream separate from acidic, basic, and oxidizing materials to prevent dangerous reactions.[11]
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area. This area should be well-ventilated, and the container should be within secondary containment.[9]
-
Disposal Request : Once the container is nearly full, arrange for pickup by your institution's licensed hazardous waste contractor.[7]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper segregation and disposal.
Approved Disposal Method
The universally accepted and required method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10] This process is necessary to ensure the complete destruction of the compound and to manage the hazardous byproducts of combustion, such as hydrobromic acid.[13]
Under no circumstances should this compound be:
-
Poured down the drain.[7]
-
Disposed of in regular trash.
-
Evaporated in a fume hood.
Disposal must be handled by a certified hazardous waste management company that can provide a manifest for tracking the waste from your laboratory to its final destruction, in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).
Emergency and First-Aid Procedures
In case of accidental exposure, follow these first-aid measures immediately while seeking professional medical attention.
-
After Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical help.[4][5]
-
After Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]
-
After Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[4]
-
After Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][2][4]
By adhering to these rigorous protocols, you ensure not only your personal safety but also the protection of your colleagues and the environment. Trust in these validated procedures is the cornerstone of a responsible and successful research endeavor.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
- ChemicalBook. (2025). 2,4,6-Tribromoaniline - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Tribromoaniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98%.
- Loba Chemie. (2015). 3-NITROANILINE PURE MSDS.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3-nitroaniline.
- PubChem. (2026). 2,4,6-Tribromoaniline. National Institutes of Health.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. lobachemie.com [lobachemie.com]
- 3. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
